molecular formula C₆₀¹³C₂H₁₀₇D₄N₁₁O₁₂ B1151963 Cyclosporin A-13C2,d4 (Major)

Cyclosporin A-13C2,d4 (Major)

Cat. No.: B1151963
M. Wt: 1208.62
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclosporin A-13C2,d4 (Major), also known as Cyclosporin A-13C2,d4 (Major), is a useful research compound. Its molecular formula is C₆₀¹³C₂H₁₀₇D₄N₁₁O₁₂ and its molecular weight is 1208.62. The purity is usually 95%.
BenchChem offers high-quality Cyclosporin A-13C2,d4 (Major) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclosporin A-13C2,d4 (Major) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₆₀¹³C₂H₁₀₇D₄N₁₁O₁₂

Molecular Weight

1208.62

Synonyms

Cyclosporine-13C2,d4;  Ciclosporin-13C2,d4;  Atopica-13C2,d4;  Sandimmun(e)-13C2,d4;  Neoral-13C2,d4;  Optimmune-13C2,d4;  Restasis-13C2,d4; 

Origin of Product

United States

Foundational & Exploratory

Introduction: The Quintessential Role of Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Cyclosporin A-¹³C₂,d₄: Structure, Molecular Weight, and Application as an Internal Standard in Mass Spectrometry

This guide provides a comprehensive technical overview of Cyclosporin A-¹³C₂,d₄, an isotopically labeled analog of the critical immunosuppressant drug, Cyclosporin A. Tailored for researchers, scientists, and drug development professionals, this document delves into the precise chemical structure, molecular weight, and the rationale behind its use as a superior internal standard in quantitative mass spectrometry-based assays.

In the realm of therapeutic drug monitoring (TDM) and pharmacokinetic studies, the accuracy and precision of analytical measurements are paramount. Cyclosporin A, a potent calcineurin inhibitor, is a cornerstone in preventing organ transplant rejection and treating autoimmune diseases.[1] Its narrow therapeutic window necessitates meticulous monitoring of its concentration in patient blood samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity and specificity.

A critical component of a robust LC-MS/MS assay is the use of an appropriate internal standard (IS). An ideal IS mimics the analyte of interest throughout sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response. Stable isotope-labeled (SIL) compounds are widely regarded as the most effective internal standards because they co-elute with the unlabeled analyte and exhibit nearly identical physicochemical properties.[2] This guide focuses on a specific SIL analog, Cyclosporin A-¹³C₂,d₄, and elucidates its structural characteristics and utility.

Chemical Structure and Isotopic Labeling of Cyclosporin A-¹³C₂,d₄

Cyclosporin A is a cyclic peptide composed of 11 amino acids, with the molecular formula C₆₂H₁₁₁N₁₁O₁₂.[2] Its complex structure includes several N-methylated amino acids and a unique C9 amino acid.

The isotopically labeled analog, Cyclosporin A-¹³C₂,d₄, is synthetically produced to incorporate two Carbon-13 (¹³C) atoms and four Deuterium (²H or D) atoms at specific positions within the molecule.[1] The molecular formula for this labeled variant is C₆₀¹³C₂H₁₀₇D₄N₁₁O₁₂.[1]

The IUPAC name for Cyclosporin A-¹³C₂,d₄ is (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-33-[(E,1R,2R)-5,6,6,6-tetradeuterio-1-hydroxy-2-methyl(5,6-¹³C₂)hex-4-enyl]-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone. This nomenclature precisely indicates that the isotopic labels are located on the side chain of the ((2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid) residue, also known as MeBmt. Specifically, the two ¹³C atoms are at positions 5 and 6 of the hexenyl chain, and the four deuterium atoms are on the terminal methyl group and adjacent methylene group.

G cluster_cyclosporin Cyclosporin A-¹³C₂,d₄ Structure cluster_label Isotopic Labeling Detail MeBmt MeBmt (¹³C₂,d₄) Abu Abu MeBmt->Abu Label_Info Side chain of MeBmt: - Two ¹³C atoms - Four D atoms Sar Sar Abu->Sar MeLeu1 MeLeu Sar->MeLeu1 Val1 Val MeLeu1->Val1 MeLeu2 MeLeu Val1->MeLeu2 Ala Ala MeLeu2->Ala DAla D-Ala Ala->DAla MeLeu3 MeLeu DAla->MeLeu3 MeLeu4 MeLeu MeLeu3->MeLeu4 MeVal MeVal MeLeu4->MeVal MeVal->MeBmt

Caption: High-level representation of Cyclosporin A-¹³C₂,d₄'s cyclic peptide structure, highlighting the isotopically labeled MeBmt residue.

Rationale for ¹³C and ²H Labeling

The choice of incorporating both ¹³C and ²H isotopes is deliberate. While deuterated standards are common, they can sometimes exhibit a "chromatographic shift" where they elute slightly earlier than the unlabeled analyte, a phenomenon known as the "isotope effect." While often negligible, this can be a concern in high-resolution chromatography. ¹³C-labeled standards, on the other hand, have retention times that are virtually identical to their native counterparts.[3]

The combination of ¹³C and ²H in Cyclosporin A-¹³C₂,d₄ provides a significant mass shift (+6 Da) from the unlabeled compound. This substantial difference is highly advantageous in mass spectrometry as it minimizes the risk of isotopic crosstalk, where the signal from the analyte interferes with the signal from the internal standard, or vice versa. This ensures a more accurate and reliable quantification, especially at low concentrations.

Molecular Weight and Mass Spectrometric Properties

The incorporation of stable isotopes directly impacts the molecular weight of the compound. The following table summarizes the key mass-related properties of Cyclosporin A and its labeled analog.

PropertyCyclosporin ACyclosporin A-¹³C₂,d₄
Molecular Formula C₆₂H₁₁₁N₁₁O₁₂C₆₀¹³C₂H₁₀₇D₄N₁₁O₁₂
Average Molecular Weight ( g/mol ) ~1202.61~1208.62
Monoisotopic Mass (Da) ~1201.841~1207.873

The difference in mass is critical for distinguishing between the analyte and the internal standard in a mass spectrometer. In a typical LC-MS/MS experiment, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. For Cyclosporin A, a common transition is the fragmentation of the ammonium adduct [M+NH₄]⁺.

Application in a Quantitative LC-MS/MS Workflow

Cyclosporin A-¹³C₂,d₄ is primarily used as an internal standard for the quantitative determination of Cyclosporin A in biological matrices, most commonly whole blood. The following provides a representative experimental protocol.

Experimental Protocol: Quantification of Cyclosporin A in Whole Blood

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of whole blood sample (calibrator, quality control, or unknown), add 150 µL of a protein precipitation solution. This solution typically consists of an organic solvent (e.g., acetonitrile or methanol) containing the internal standard, Cyclosporin A-¹³C₂,d₄, at a known concentration (e.g., 50 ng/mL). The precipitation agent may also contain zinc sulfate to enhance protein removal.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation and mixing.

  • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.

    • Flow Rate: A typical flow rate is 0.4-0.6 mL/min.

    • Injection Volume: 5-10 µL of the supernatant.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Cyclosporin A and Cyclosporin A-¹³C₂,d₄.

      • Cyclosporin A: e.g., m/z 1220.9 → 1203.9 ([M+NH₄]⁺ → [M+H]⁺)

      • Cyclosporin A-¹³C₂,d₄: e.g., m/z 1226.9 → 1209.9 ([M+NH₄]⁺ → [M+H]⁺)

    • The instrument parameters (e.g., collision energy, declustering potential) are optimized to achieve maximum signal intensity for these transitions.

3. Data Analysis:

  • The peak areas for the analyte (Cyclosporin A) and the internal standard (Cyclosporin A-¹³C₂,d₄) are integrated.

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibrators.

  • The concentration of Cyclosporin A in the unknown samples is then calculated from the calibration curve using the measured peak area ratios.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Blood Sample Blood Sample Add IS (¹³C₂,d₄) & Precipitate Add IS (¹³C₂,d₄) & Precipitate Blood Sample->Add IS (¹³C₂,d₄) & Precipitate Vortex Vortex Add IS (¹³C₂,d₄) & Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant to Vial Supernatant to Vial Centrifuge->Supernatant to Vial Inject Supernatant Inject Supernatant Supernatant to Vial->Inject Supernatant LC Separation LC Separation Inject Supernatant->LC Separation ESI Source ESI Source LC Separation->ESI Source Mass Analyzer (MRM) Mass Analyzer (MRM) ESI Source->Mass Analyzer (MRM) Detector Detector Mass Analyzer (MRM)->Detector Integrate Peaks Integrate Peaks Detector->Integrate Peaks Calculate Area Ratios Calculate Area Ratios Integrate Peaks->Calculate Area Ratios Calibration Curve Calibration Curve Calculate Area Ratios->Calibration Curve Quantify Unknowns Quantify Unknowns Calibration Curve->Quantify Unknowns

Caption: A streamlined workflow for the quantification of Cyclosporin A in whole blood using Cyclosporin A-¹³C₂,d₄ as an internal standard.

Conclusion: Ensuring Analytical Integrity

The use of Cyclosporin A-¹³C₂,d₄ as an internal standard represents a best practice in the quantitative analysis of this vital immunosuppressant. Its chemical and physical properties, being nearly identical to the unlabeled drug, ensure that it accurately reflects the behavior of the analyte throughout the analytical process. The significant mass difference provided by the dual ¹³C and ²H labeling strategy offers a robust and reliable means of quantification, free from common analytical interferences. For any laboratory conducting therapeutic drug monitoring of Cyclosporin A, the implementation of a stable isotope-labeled internal standard like Cyclosporin A-¹³C₂,d₄ is a critical step towards achieving the highest level of analytical accuracy and, consequently, contributing to optimal patient care.

References

  • PubChem. (n.d.). Cyclosporin A. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Stable Isotope Labeled Cyclosporin A-¹³C₂,d₄ (Major)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the properties and applications of Cyclosporin A-¹³C₂,d₄, a stable isotope-labeled internal standard essential for the accurate quantification of Cyclosporin A in complex biological matrices. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications.

Introduction: The Imperative for Precision in Cyclosporin A Quantification

Cyclosporin A is a potent calcineurin inhibitor and a cornerstone of immunosuppressive therapy, primarily used to prevent organ transplant rejection and to treat various autoimmune disorders.[1] However, its narrow therapeutic index and significant inter- and intra-patient pharmacokinetic variability necessitate precise therapeutic drug monitoring (TDM) to ensure efficacy while minimizing the risk of severe adverse effects such as nephrotoxicity.[2][3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for Cyclosporin A quantification due to its high sensitivity and specificity.[4][5] The accuracy of LC-MS/MS-based quantification hinges on the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard is the preferred choice as it shares near-identical physicochemical properties with the analyte, ensuring it effectively compensates for variations during sample preparation and analysis.[6] Cyclosporin A-¹³C₂,d₄ represents a robust SIL-IS, incorporating both carbon-13 and deuterium isotopes to provide a significant mass shift from the unlabeled analyte, a critical feature for reliable quantification.

Physicochemical and Mass Spectrometric Properties

Cyclosporin A-¹³C₂,d₄ is a synthetic derivative of Cyclosporin A, a cyclic polypeptide composed of 11 amino acids.[7] The strategic incorporation of two ¹³C atoms and four deuterium atoms results in a molecule that is chemically identical to the parent drug but distinguishable by its mass.

PropertyValueSource(s)
Chemical Name Cyclosporin A-¹³C₂,d₄[8][9]
Molecular Formula C₆₀¹³C₂H₁₀₇D₄N₁₁O₁₂[8][10][11][12]
Molecular Weight 1208.62 g/mol [8][10][11][12]
Appearance White to off-white solid
Purity (HPLC) >95%[10]
Storage Conditions 2-8°C[12]
Unlabeled CAS Number 59865-13-3[8][10]
Mass Spectrometric Characteristics

In electrospray ionization (ESI) mass spectrometry, Cyclosporin A readily forms an ammonium adduct ([M+NH₄]⁺) in the presence of ammonium-containing mobile phases, a technique often employed to enhance ionization efficiency and sensitivity.[7][13][14] The subsequent fragmentation of this adduct in the collision cell of a tandem mass spectrometer provides a specific transition for quantification.

Based on the known fragmentation of Cyclosporin A, the following mass transitions are typically monitored:

Analyte/Internal StandardPrecursor Ion (m/z)Product Ion (m/z)
Cyclosporin A1220.91203.9
Cyclosporin A-¹³C₂,d₄1226.91209.9

Note: The exact m/z values may vary slightly depending on instrument calibration and resolution.

The mass shift of +6 Da for Cyclosporin A-¹³C₂,d₄ provides a clear distinction from the unlabeled analyte, minimizing potential cross-talk and ensuring accurate quantification even at low concentrations.

The Rationale for Mixed Isotope Labeling

The use of a mixed stable isotope label (¹³C and ²H) in an internal standard offers several advantages:

  • Significant Mass Shift: The combination of carbon-13 and deuterium provides a substantial mass difference from the unlabeled analyte, which is crucial to avoid isotopic crosstalk, especially when dealing with the natural isotopic abundance of a large molecule like Cyclosporin A.[6]

  • Reduced Potential for Isotopic Effects: While deuterium labeling can sometimes lead to a "chromatographic isotope effect" where the labeled compound elutes slightly earlier than the unlabeled analog in reversed-phase chromatography, the impact is generally minimal and can be managed with appropriate chromatographic conditions.[1][15][16] Carbon-13 labeling does not typically exhibit this effect. The mixed labeling strategy can be a pragmatic approach to achieving a sufficient mass shift while minimizing potential chromatographic shifts.

  • Enhanced Analytical Robustness: The ideal internal standard co-elutes perfectly with the analyte, experiencing the same matrix effects and ionization suppression or enhancement.[17] By closely mimicking the analyte's behavior, Cyclosporin A-¹³C₂,d₄ ensures reliable compensation for these variables, leading to higher accuracy and precision in the analytical results.[18]

Application in Bioanalytical Methodologies

Cyclosporin A-¹³C₂,d₄ is primarily utilized as an internal standard for the quantification of Cyclosporin A in biological matrices such as whole blood, plasma, and serum.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the LC-MS/MS analysis of Cyclosporin A using Cyclosporin A-¹³C₂,d₄ as an internal standard.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Biological Sample (e.g., Whole Blood) s2 Spike with Cyclosporin A-¹³C₂,d₄ Internal Standard s1->s2 s3 Protein Precipitation (e.g., with Acetonitrile or Methanol) s2->s3 s4 Centrifugation s3->s4 s5 Collect Supernatant s4->s5 a1 Injection onto HPLC/UPLC System s5->a1 a2 Chromatographic Separation (e.g., C18 column) a1->a2 a3 Electrospray Ionization (ESI) a2->a3 a4 Tandem Mass Spectrometry (MS/MS) Detection a3->a4 d1 Peak Integration for Analyte and IS a4->d1 d2 Calculate Peak Area Ratios (Analyte/IS) d1->d2 d3 Quantification using Calibration Curve d2->d3

Sources

Methodological & Application

Preparation of Cyclosporin A-13C2,d4 stock and working solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Preparation of Cyclosporin A-¹³C₂,d₄ Stock and Working Solutions for Quantitative Bioanalysis

Abstract

Cyclosporin A (CsA) is a potent calcineurin inhibitor widely used as an immunosuppressant in organ transplantation and for treating autoimmune diseases. Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, Therapeutic Drug Monitoring (TDM) is essential for optimizing efficacy while minimizing toxicity. Quantitative analysis, predominantly performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is the gold standard for TDM. The accuracy of these assays relies heavily on the use of a suitable internal standard (IS). Cyclosporin A-¹³C₂,d₄ is a stable isotope-labeled (SIL) analog of CsA, representing the ideal IS for isotope dilution mass spectrometry.[1][2][3] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the precise and safe preparation of Cyclosporin A-¹³C₂,d₄ stock and working solutions, ensuring the integrity and reliability of quantitative bioanalytical data.

Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard

In LC-MS/MS-based quantification, an internal standard is added at a known concentration to all samples, calibrators, and quality controls to correct for analytical variability.[4][5] This variability can arise during sample extraction, chromatographic separation, and mass spectrometric detection (i.e., matrix effects).[5][6]

The ideal IS co-elutes with the analyte and exhibits identical behavior during extraction and ionization.[6] A Stable Isotope-Labeled Internal Standard (SIL-IS) is the gold standard because its physical and chemical properties are nearly identical to the unlabeled analyte.[5] Cyclosporin A-¹³C₂,d₄, being chemically identical to Cyclosporin A but with a distinct mass-to-charge ratio (m/z), provides superior correction for potential analyte loss and ion suppression or enhancement, thereby significantly improving the accuracy, precision, and robustness of the analytical method.[7][8]

Compound Characteristics and Required Materials

Successful preparation begins with a thorough understanding of the material's properties.

Properties of Cyclosporin A-¹³C₂,d₄
PropertyDescriptionSource(s)
Molecular Formula C₆₀[¹³C]₂H₁₀₇D₄N₁₁O₁₂[9][10]
Molecular Weight ~1208.62 g/mol [9][11]
Appearance White to off-white solid[9][11]
Purity (Typical) >95% (as determined by HPLC)[9][12]
Unlabeled CAS No. 59865-13-3[10][12]
Solubility Profile Soluble in methanol, ethanol, DMSO, acetone, and chloroform.[9][13][14] Sparingly soluble in aqueous solutions.[15][16]
Required Materials and Equipment
  • Cyclosporin A-¹³C₂,d₄ solid material

  • High-purity (e.g., HPLC or MS-grade) solvents: Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated precision pipettes (P1000, P200, P20)

  • Vortex mixer and/or ultrasonic bath

  • Amber glass or polypropylene cryovials for storage

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemically resistant gloves

Critical Safety and Handling Precautions

WARNING: Cyclosporin A is a potent immunosuppressive agent. The isotopically labeled analog should be handled with the same level of caution. It is classified as hazardous and may cause cancer or damage fertility.[17]

  • Engineering Controls: All handling of the solid compound and preparation of the concentrated stock solution must be performed inside a certified chemical fume hood to prevent inhalation of airborne particles.[18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, safety glasses, and chemically resistant gloves. Double-gloving is strongly recommended when handling the neat material.[18]

  • Preventing Contamination: Use dedicated spatulas and weighing papers. Ensure the analytical balance is cleaned before and after use.

  • Waste Disposal: All contaminated materials (e.g., pipette tips, vials, gloves) and residual solutions must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[18]

Experimental Protocol: Stock Solution Preparation

This protocol describes the preparation of a 1 mg/mL primary stock solution, a common starting concentration for subsequent dilutions.

Rationale for Solvent Selection

Methanol is an excellent initial solvent choice due to its high solvating power for Cyclosporin A, its volatility, and its compatibility with common reversed-phase liquid chromatography (RPLC) mobile phases.[13][14] For certain applications, DMSO may be used, but its high boiling point can be problematic in some analytical systems.[15][19]

Step-by-Step Procedure for 1 mg/mL Primary Stock
  • Equilibration: Before opening, allow the vial containing the solid Cyclosporin A-¹³C₂,d₄ to equilibrate to ambient room temperature for at least 30 minutes. This critical step prevents atmospheric moisture from condensing on the cold solid, which would compromise weighing accuracy.

  • Weighing: In a chemical fume hood, accurately weigh a target amount (e.g., 1.0 mg) of the solid into a tared, clean weighing vessel. Record the exact weight.

  • Quantitative Transfer: Carefully transfer the weighed solid into a 1.0 mL Class A volumetric flask. Rinse the weighing vessel multiple times with small volumes of methanol, transferring the rinsate into the volumetric flask to ensure no material is lost.

  • Dissolution: Add methanol to the flask until it is approximately half-full. Cap the flask and vortex or place it in an ultrasonic bath for 5-10 minutes to ensure complete dissolution. The causality here is to break up any aggregates and overcome the activation energy of dissolution. Visually inspect the solution against a dark background to confirm no solid particles remain.

  • Dilution to Volume: Once fully dissolved, carefully add methanol to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask securely and invert it at least 15-20 times to ensure the solution is completely homogeneous.

  • Storage and Labeling: Transfer the final stock solution into a pre-labeled amber glass or polypropylene vial. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials.

Experimental Protocol: Intermediate and Working Solutions

Working internal standard solutions are typically in the ng/mL range.[7][8] These are prepared via serial dilution from the primary stock. The final concentration should be optimized to yield a consistent and robust signal response across the entire analytical run.[5]

Step-by-Step Serial Dilution Procedure

This example details the preparation of a 100 ng/mL working solution.

  • Intermediate Stock (10 µg/mL):

    • Pipette 100 µL of the 1 mg/mL Primary Stock Solution into a 10 mL volumetric flask.

    • Dilute to the mark with the desired final solvent (e.g., 50:50 acetonitrile:water or methanol).

    • Cap and invert thoroughly to mix. This is your Intermediate Stock A .

  • Working Solution (100 ng/mL):

    • Pipette 100 µL of the 10 µg/mL Intermediate Stock A into a 10 mL volumetric flask.

    • Dilute to the mark with the same final solvent.

    • Cap and invert thoroughly to mix. This is your Working IS Solution . This solution is typically added directly to samples during the sample preparation workflow.

Solution Preparation Workflow

G solid Neat Compound (Cyclosporin A-¹³C₂,d₄) safety Safety Review (PPE) Work in Fume Hood solid->safety START weigh Accurate Weighing (Analytical Balance) safety->weigh dissolve Quantitative Transfer & Dissolution in Methanol weigh->dissolve stock Primary Stock Solution (e.g., 1 mg/mL) dissolve->stock dilution1 Serial Dilution Step 1 (e.g., 1:100) stock->dilution1 intermediate Intermediate Solution (e.g., 10 µg/mL) dilution1->intermediate dilution2 Serial Dilution Step 2 (e.g., 1:100) intermediate->dilution2 working Final Working Solution (e.g., 100 ng/mL) dilution2->working store Aliquoting & Storage (-20°C or -80°C, Protected from Light) working->store Final Step

Caption: Workflow for the preparation of Cyclosporin A-¹³C₂,d₄ solutions.

Storage and Stability: Preserving Solution Integrity

Improper storage is a common source of error in quantitative analysis. The stability of Cyclosporin A solutions is influenced by temperature, light, solvent, and container type.

FormRecommended ContainerStorage TemperatureMaximum DurationKey Considerations
Solid (Neat) Original manufacturer's vial2°C to 8°CAs per manufacturer (typically >2 years)Keep desiccated and protected from light.[9][11]
Primary Stock Amber glass or polypropylene vial-20°C (1 month) or -80°C (6 months)1-6 monthsAliquot into single-use volumes to avoid repeated freeze-thaw cycles.[19][20] Protect from light.[20]
Working Solutions Polypropylene vials2°C to 8°C (short-term) or -20°C (long-term)1 week (2-8°C), 1 month (-20°C)Prepare fresh as needed for optimal performance. Avoid long-term storage of dilute aqueous solutions.[15]

Causality of Storage Choices:

  • Freezing (-20°C or -80°C): Drastically slows down potential chemical degradation pathways.

  • Aliquoting: Cyclosporin A, like many peptides, can be sensitive to the physical stress of freezing and thawing, which can lead to degradation or changes in concentration.[19][20]

  • Amber Vials/Light Protection: Protects the molecule from photodegradation.[19]

  • Container Material: Cyclosporin is highly lipophilic and can adsorb to certain surfaces; polypropylene and borosilicate glass are tested and reliable choices.[21][22]

Conclusion

The preparation of high-quality stock and working solutions of Cyclosporin A-¹³C₂,d₄ is a foundational requirement for accurate and reliable bioanalytical quantification. By adhering to the protocols outlined in this application note—which emphasize meticulous weighing, quantitative transfer, appropriate solvent selection, and stringent storage conditions—researchers can ensure the integrity of their internal standard. This diligence is paramount for producing high-fidelity data in therapeutic drug monitoring and pharmacokinetic studies, ultimately contributing to improved patient outcomes and robust drug development programs.

References

  • EvitaChem. Buy Cyclosporin A-13C2,d4 (Major) (EVT-12520198).
  • MedchemExpress. Cyclosporin A-d4 (Cyclosporine A-d4) | Stable Isotope.
  • LGC Standards. Cyclosporin A-13C2,d4 (Major).
  • Pharmaffiliates. Chemical Name : Cyclosporin A-13C2,d4 (Major).
  • PubMed. Stability of cyclosporine solutions stored in polypropylene-polyolefin bags and polypropylene syringes.
  • Oxford Academic. Stability of cyclosporine solutions stored in polypropylene–polyolefin bags and polypropylene syringes | American Journal of Health-System Pharmacy.
  • MedChemExpress. Cyclosporine A- 13 C 2 ,d 4 ; Ciclosporin A.
  • Cell Signaling Technology. Cyclosporin A #9973.
  • Cayman Chemical. PRODUCT INFORMATION - Cyclosporin A.
  • PubMed. Quantitation of cyclosporin A in whole blood by liquid chromatography/stable isotope dilution electrospray ionization mass spectrometry.
  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?.
  • Sigma-Aldrich. Cyclosporin A from Tolypocladium inflatum (C1832) - Data Sheet.
  • WuXi AppTec DMPK. Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • Santa Cruz Biotechnology. Cyclosporin A-13C2,d4 | CAS 59865-13-3 (unlabeled).
  • ResearchGate. A candidate reference measurement procedure for Cyclosporine A in whole blood | Request PDF.
  • NIH. Solubility Studies of Cyclosporine Using Ionic Liquids - PMC.
  • Clearsynth. Cyclosporin-A-d4 | CAS No. 59865-13-3 (Unlabeled).
  • ChemicalBook. Cyclosporin A | 59865-13-3.
  • LKT Labs. Cyclosporin A.
  • Buchwald, A., Winkler, K., & Epting, T. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA.
  • University of North Texas Health Science Center. Standard Operating Procedures for Cyclosporine.
  • Apollo Scientific. Cyclosporin A - Safety Data Sheet.
  • Han, X., & Gross, R. W. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC.
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Application Note & Protocol: High-Throughput Analysis of Cyclosporin A and its Stable-Isotope Labeled Internal Standard by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and robust method for the quantitative analysis of Cyclosporin A (CsA) and its stable isotope-labeled internal standard (SIL-IS), Cyclosporin A-¹³C₂,d₄, in human whole blood. Cyclosporin A is a potent calcineurin inhibitor widely used as an immunosuppressant in organ transplantation to prevent rejection.[1] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, Therapeutic Drug Monitoring (TDM) is essential for optimizing dosage, ensuring efficacy, and minimizing toxicity.[2][3][4] While immunoassays are available, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard, offering superior specificity and sensitivity by distinguishing the parent drug from its metabolites.[2][3] This protocol employs a simple and rapid protein precipitation for sample preparation, followed by a high-throughput HPLC-MS/MS analysis. The use of a co-eluting SIL-IS, Cyclosporin A-¹³C₂,d₄, ensures the highest accuracy by compensating for matrix effects and variations during sample processing and analysis.[5]

Introduction and Method Rationale

Cyclosporin A is a cyclic polypeptide with a molecular weight of 1202.6 Da.[1] Its physicochemical properties, including high lipophilicity and poor aqueous solubility, present unique challenges for bioanalysis.[6] The primary goal of this method is to provide a reliable, high-throughput procedure suitable for clinical research and drug development environments.

The Critical Role of the Internal Standard

In quantitative mass spectrometry, an internal standard (IS) is paramount. The ideal IS is a stable isotope-labeled version of the analyte itself. Cyclosporin A-¹³C₂,d₄ shares nearly identical chemical and physical properties with Cyclosporin A, meaning it behaves similarly during extraction, chromatography, and ionization. However, its mass is sufficiently different (+6 Da) to be distinguished by the mass spectrometer. This co-eluting SIL-IS is the most effective tool to correct for any sample-to-sample variability, including extraction efficiency and ion suppression or enhancement (matrix effects), thereby ensuring the highest degree of precision and accuracy.[5]

Rationale for Sample Preparation: Protein Precipitation

Whole blood is the standard matrix for CsA monitoring as it distributes extensively into erythrocytes.[7] A simple protein precipitation (PPT) method was selected for its speed and efficiency.[2][3][8][9] By adding a water-miscible organic solvent like acetonitrile, proteins are denatured and precipitated. The internal standard is added to the precipitation solvent, ensuring it is present from the earliest stage to account for any analyte loss. The addition of zinc sulfate can further enhance the precipitation process, leading to a cleaner supernatant for injection.[5][7][10]

Rationale for HPLC-MS/MS Conditions
  • Chromatography: Reversed-phase chromatography using a C18 column provides excellent retention and separation for the hydrophobic CsA molecule.[2][3][7] Operating the column at an elevated temperature (e.g., 60°C) is a common practice that significantly improves peak shape and reduces analysis time by lowering mobile phase viscosity.[2][7][11] A rapid gradient elution ensures that CsA is eluted efficiently as a sharp peak while cleaning the column of late-eluting matrix components.

  • Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is the preferred technique for large molecules like CsA.[2] CsA readily forms an ammonium adduct ([M+NH₄]⁺) in the presence of ammonium acetate in the mobile phase. This adduct is often selected as the precursor ion for fragmentation because it yields a more specific and intense product ion compared to the protonated molecule ([M+H]⁺), enhancing the sensitivity and selectivity of the assay.[9][12] Quantification is performed using Multiple Reaction Monitoring (MRM), which provides exceptional specificity by monitoring a unique precursor-to-product ion transition for both the analyte and the internal standard.

Experimental Protocols

Materials and Reagents
  • Cyclosporin A (≥98.5% purity): Sigma-Aldrich or equivalent.

  • Cyclosporin A-¹³C₂,d₄ (SIL-IS): Alsachim or equivalent.

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • HPLC-grade Formic Acid (FA).

  • Ammonium Acetate (NH₄OAc), analytical grade.

  • Zinc Sulfate Heptahydrate, analytical grade.

  • Drug-free K₂EDTA human whole blood for calibration standards and quality controls.

  • Ultrapure water (18.2 MΩ·cm).

Preparation of Stock Solutions, Calibrators, and QCs
  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Cyclosporin A and Cyclosporin A-¹³C₂,d₄ in methanol to obtain 1 mg/mL primary stock solutions.

  • Intermediate Solutions: Prepare working standard solutions of CsA by serial dilution of the primary stock with 50:50 (v/v) ACN:Water to cover the desired calibration range (e.g., 50 to 2000 ng/mL).

  • Internal Standard Working Solution (50 ng/mL): Prepare a precipitation solution by adding the SIL-IS stock to acetonitrile to achieve a final concentration of 50 ng/mL. It is recommended to also add 0.1 M Zinc Sulfate to this solution.

  • Calibration Standards and Quality Controls (QCs): Spike appropriate amounts of the CsA working solutions into drug-free whole blood to prepare a calibration curve (e.g., 25, 50, 100, 250, 500, 1000, 1500 ng/mL) and at least three levels of QCs (low, mid, high).

Sample Preparation Protocol
  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Aliquot 50 µL of whole blood (calibrator, QC, or sample) into the appropriately labeled tube.

  • Add 200 µL of the Internal Standard Working Solution (50 ng/mL CsA-¹³C₂,d₄ in ACN with 0.1M Zinc Sulfate) to each tube.

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at 13,000 rpm (~16,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.

  • Inject into the HPLC-MS/MS system.

HPLC-MS/MS System and Conditions

The following tables summarize the instrumental conditions. These should be considered a starting point and may require optimization for specific instrument models.

HPLC Conditions
ParameterValue
HPLC System Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent
Column C18, 50 x 2.1 mm, < 3 µm particle size (e.g., Waters Acquity BEH C18, 1.7 µm)
Column Temp. 60 °C
Mobile Phase A Water with 2 mM Ammonium Acetate and 0.1% Formic Acid
Mobile Phase B Methanol with 2 mM Ammonium Acetate and 0.1% Formic Acid
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Gradient 60% B to 100% B in 1.5 min, hold for 0.5 min, return to 60% B and re-equilibrate
Total Run Time ~2.5 minutes
Mass Spectrometer Conditions
ParameterValue
MS System Sciex Triple Quad 6500+, Waters Xevo TQ-S, or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 550 °C
Gas 1 (Nebulizer) 50 psi
Gas 2 (Heater) 60 psi
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Cyclosporin A 1220.9 ([M+NH₄]⁺)1203.9 ([M+H]⁺)100Optimized (~15-25)
Cyclosporin A-¹³C₂,d₄ 1226.9 ([M+NH₄]⁺)1209.9 ([M+H]⁺)100Optimized (~15-25)

Note: The exact m/z values and collision energies should be empirically optimized by infusing a standard solution of each compound into the mass spectrometer.

Data Analysis and Validation

  • Quantification: The ratio of the peak area of Cyclosporin A to the peak area of Cyclosporin A-¹³C₂,d₄ is used for quantification.

  • Calibration Curve: A calibration curve is generated by plotting the peak area ratio against the nominal concentration of the prepared standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

  • Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) of >0.99. The calculated concentrations of the calibrators and QCs should be within ±15% of their nominal values (±20% for the Lower Limit of Quantification, LLOQ).

Visual Workflow and Diagrams

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 50 µL Whole Blood (Standard, QC, or Unknown) Add_IS Add 200 µL Precipitation Reagent (ACN with 50 ng/mL CsA-¹³C₂,d₄) Sample->Add_IS Vortex Vortex 30 sec Add_IS->Vortex Centrifuge Centrifuge 10 min @ 13,000 rpm Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject 5 µL into HPLC-MS/MS System Transfer->Inject HPLC HPLC Separation (C18 Column @ 60°C) Inject->HPLC MS Tandem MS Detection (ESI+, MRM Mode) HPLC->MS Integrate Integrate Peak Areas (CsA and IS) MS->Integrate Calculate Calculate Area Ratios (CsA / IS) Integrate->Calculate Cal_Curve Plot Calibration Curve Calculate->Cal_Curve Quantify Quantify Unknowns Cal_Curve->Quantify

Figure 1. Workflow diagram for the quantification of Cyclosporin A.

References

  • The Analysis of Cyclosporin A in Whole Blood by LC-MS/MS Using Tandem Mass Spectrometer.
  • A simple and accurate LC-MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis. Experimental and Therapeutic Medicine.
  • A simple and accurate LC-MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis. Semantic Scholar.
  • Design of an LC-MS/MS method for measuring concentrations of Cyclosporine A and Tacrolimus
  • Rapid Liquid Chromatography-Tandem Mass Spectrometry Method for Routine Analysis of Cyclosporin A Over an Extended Concentr
  • A Simple HPLC Method for the Determination of Cyclosporin A in Human Whole Blood.
  • Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for Determination of Cyclosporine A in Who. Diva-portal.org.
  • UPLC-MS/MS Method for Simultaneous Quantification of Cyclosporine A and Urolithin A in Plasma and Interspecies Analysis Across Mammals Including Humans. ACS Omega.
  • Estimation of cyclosporin-A in whole blood by simple and rapid reversed-phase HPLC utilizing a salting-out extraction procedure. Journal of Pharmaceutical and Biomedical Analysis.
  • Monitoring of Ex Vivo Cyclosporin a Activity in Healthy Volunteers Using T Cell Function Assays in Relation to Whole Blood and Cellular Pharmacokinetics. MDPI.
  • Cyclosporine CsA—The Physicochemical Characterization of Liposomal and Colloidal Systems. MDPI.
  • Validation of a novel UPLC-HRMS method for human whole-blood cyclosporine and comparison with a CMIA immunoassay.
  • Development and Validation of a HPLC Method for the Determination of Cyclosporine A in New Bioadhesive Nanoparticles for Oral Administration. Iranian Journal of Pharmaceutical Research.
  • Evaluation of 3 Internal Standards for the Measurement of Cyclosporin by HPLC-Mass Spectrometry. Clinical Chemistry.
  • Rapid liquid chromatography-tandem mass spectrometry method for routine analysis of cyclosporin A over an extended concentr
  • Rapid Liquid Chromatography-Tandem Mass Spectrometry Method for Routine Analysis of Cyclosporin A Over an Extended Concentration Range.

Sources

Application Note: Quantitative Analysis of Cyclosporin A in Human Whole Blood for Pharmacokinetic Studies Using a Stable Isotope Dilution LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cyclosporin A (CsA) is a potent calcineurin inhibitor and a cornerstone immunosuppressant for preventing organ transplant rejection and treating autoimmune diseases.[1][2] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is mandatory to ensure efficacy while minimizing dose-related toxicities, particularly nephrotoxicity.[1][3] This application note details a robust, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of Cyclosporin A in human whole blood. The method employs Cyclosporin A-¹³C₂,d₄ as a stable isotope-labeled (SIL) internal standard to correct for matrix effects and procedural variability, ensuring the highest data quality for pharmacokinetic (PK) study analysis. The protocol covers a simple and effective protein precipitation sample preparation, optimized chromatographic separation, and specific mass spectrometric detection parameters.

Principle and Scientific Rationale

The gold standard for quantitative bioanalysis is isotope dilution mass spectrometry.[4][5] This principle is central to the protocol described herein.

  • Expertise & Causality: The internal standard (IS), Cyclosporin A-¹³C₂,d₄, is chemically identical to the analyte (Cyclosporin A) but has a greater mass due to the incorporation of two ¹³C atoms and four deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the IS. Because they are chemically identical, the SIL-IS co-elutes with the analyte during chromatography and experiences identical behavior during sample extraction, and ionization.[5][6] Any sample loss during preparation or any suppression/enhancement of the signal in the MS source will affect both the analyte and the IS to the same degree. By calculating the ratio of the analyte peak area to the IS peak area, these variations are normalized, leading to exceptional accuracy and precision. This approach is superior to using structural analogs (e.g., Cyclosporin D) which may have different extraction recoveries and ionization efficiencies.[7]

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Cyclosporin A (Analyte) certified reference standard (CAS 59865-13-3)

  • Cyclosporin A-¹³C₂,d₄ (Internal Standard)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Zinc Sulfate Heptahydrate (ACS Grade or higher)

  • Ammonium Acetate (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Drug-free human whole blood (K₂EDTA anticoagulant) for standards and QCs

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Instrumentation
  • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, <3 µm particle size) is recommended for good separation and fast run times.[8][9][10] The column should be maintained at an elevated temperature (e.g., 60 °C) to improve peak shape for Cyclosporin A.[8][11]

Experimental Protocols

Preparation of Stock and Working Solutions
  • Trustworthiness: Prepare primary stock solutions of the analyte and the internal standard from separate weighings to ensure an independent validation of the calibration curve with quality control samples. As per regulatory guidelines, calibration standards and QCs should be prepared from separate stock solutions.[12]

Solution TypeCompoundConcentrationSolvent
Analyte Primary Stock Cyclosporin A1.00 mg/mLMethanol
IS Primary Stock Cyclosporin A-¹³C₂,d₄1.00 mg/mLMethanol
Analyte Spiking Solutions Cyclosporin ASerial Dilutions50:50 Methanol/Water
IS Working Solution Cyclosporin A-¹³C₂,d₄30.0 ng/mL50:50 Methanol/Water containing 0.05 M Zinc Sulfate
Preparation of Calibration Standards and Quality Controls (QCs)
  • Prepare a series of calibration standards by spiking drug-free whole blood with the Analyte Spiking Solutions to achieve the desired concentration range. A typical range for Cyclosporin A is ~20 to 2000 ng/mL.[5][8][13]

  • Prepare at least three levels of QCs (Low, Medium, High) in drug-free whole blood using a separate analyte stock solution.[14]

Sample TypeTarget Concentration (ng/mL)
CAL 1 (LLOQ) 20.0
CAL 2 50.0
CAL 3 150
CAL 4 500
CAL 5 1000
CAL 6 (ULOQ) 2000
QC Low 60.0
QC Mid 600
QC High 1600
Sample Preparation: Protein Precipitation

This protocol utilizes a simple and rapid protein precipitation method, which is highly effective for high-throughput analysis.[6][8][9][10] The addition of zinc sulfate aids in more efficient protein removal.[8][11]

  • Aliquot 50 µL of each standard, QC, or unknown patient whole blood sample into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the IS Working Solution (containing Zinc Sulfate) to each tube.

  • Vortex vigorously for 30 seconds to ensure complete cell lysis and protein denaturation.

  • Centrifuge at >10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.[8][13]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

G Supernatant Supernatant Inject Inject Supernatant->Inject Acquire Acquire Inject->Acquire Integrate Integrate Acquire->Integrate Calculate Calculate Integrate->Calculate Quantify Quantify Calculate->Quantify

LC-MS/MS Method Parameters
  • Expertise & Causality: A heated column is used to improve the chromatography of the large, cyclic peptide structure of Cyclosporin A, resulting in sharper peaks and better sensitivity. A gradient elution is necessary to effectively elute the lipophilic Cyclosporin A from the C18 column while separating it from early-eluting matrix components.[1][2]

ParameterSetting
LC System UHPLC System
Column C18, 50 x 2.1 mm, 2.7 µm
Column Temp 60 °C
Mobile Phase A 2 mM Ammonium Acetate + 0.1% Formic Acid in Water
Mobile Phase B Methanol
Flow Rate 0.5 mL/min[8][9][10]
Injection Volume 10 µL
Gradient 60% B to 100% B over 1.5 min, hold 1.0 min, re-equilibrate
MS System Triple Quadrupole MS
Ionization Electrospray Ionization (ESI), Positive Mode
MRM Transitions See Table Below
CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Cyclosporin A 1219.8 ([M+NH₄]⁺)1202.8Ammonium adduct is often more stable and abundant
Cyclosporin A-¹³C₂,d₄ 1225.8 ([M+NH₄]⁺)1208.8Mass shift of +6 Da

Data Analysis and Method Validation

Data Processing
  • Generate a calibration curve by plotting the peak area ratio (Cyclosporin A / Cyclosporin A-¹³C₂,d₄) against the nominal concentration of the calibration standards.

  • Apply a linear regression model with a 1/x weighting.[8]

  • Determine the concentration of Cyclosporin A in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Bioanalytical Method Validation (BMV)
  • Trustworthiness: To ensure the method is fit for purpose in regulated pharmacokinetic studies, it must be validated according to guidelines from regulatory bodies such as the FDA and EMA.[12][15]

The validation must demonstrate:

  • Selectivity: The method can differentiate the analyte from endogenous matrix components and other potential interferences.[12][15]

  • Accuracy & Precision: The intra- and inter-day accuracy (as %RE) and precision (as %CV) must be within ±15% (±20% at the LLOQ).[15][16]

  • Calibration Curve: The curve must have a correlation coefficient (r²) ≥ 0.99. At least 75% of calibrators must be within ±15% of their nominal value (±20% at LLOQ).[8][15]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[16]

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix. The use of a co-eluting SIL-IS is the most effective way to compensate for this.

  • Stability: Analyte stability must be confirmed under various conditions: freeze-thaw cycles, short-term bench-top, long-term storage, and post-preparative (autosampler).

Conclusion

This application note provides a comprehensive and robust LC-MS/MS protocol for the quantification of Cyclosporin A in human whole blood. The use of a stable isotope-labeled internal standard, Cyclosporin A-¹³C₂,d₄, coupled with a simple protein precipitation sample preparation, delivers the accuracy, precision, and high-throughput capability required for demanding pharmacokinetic studies and routine therapeutic drug monitoring. The methodology is grounded in established bioanalytical principles and aligns with regulatory expectations for method validation.

References

  • A simple and accurate LC-MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis. Scientific Reports. Available at: [Link]

  • Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Bioanalysis. Available at: [Link]

  • A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis. Spandidos Publications. Available at: [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal. Available at: [Link]

  • A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis. PubMed. Available at: [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. AAPS. Available at: [Link]

  • An Offline SPE-LC-MS/MS Method for Simultaneous Quantification of Tacrolimus, Cyclosporine A, Kynurenine. Therapeutic Drug Monitoring. Available at: [Link]

  • A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis. Semantic Scholar. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]

  • An isotope dilution LC-MS/MS based candidate reference method for the quantification of cyclosporine A, tacrolimus, sirolimus and everolimus in human whole blood. PubMed. Available at: [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. Available at: [Link]

  • A Simple HPLC Method for the Determination of Cyclosporin A in Human Whole Blood. Taylor & Francis Online. Available at: [Link]

  • The Analysis of Cyclosporin A in Whole Blood by LC-MS/MS Using Tandem Mass Spectrometer. Waters Corporation. Available at: [Link]

  • An isotope dilution LC-MS/MS based candidate reference method for the quantification of cyclosporine A, tacrolimus, sirolimus and everolimus in human whole blood. ResearchGate. Available at: [Link]

  • Simple determination of cyclosporine in human whole blood by high-performance liquid chromatography. PubMed. Available at: [Link]

  • Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for Determination of Cyclosporine A in Whole Blood. Diva Portal. Available at: [Link]

  • Cyclosporin clinical pharmacokinetics. PubMed. Available at: [Link]

  • Cyclosporin: pharmacokinetics and detailed studies of plasma and erythrocyte binding during intravenous and oral administration. PubMed. Available at: [Link]

  • Cyclosporin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in immunoregulatory disorders. PubMed. Available at: [Link]

  • Pharmacokinetic Disposition Difference Between Cyclosporine and Voclosporin and Its Impact on Their Relative Clinical Efficacy and Safety. Clinical Pharmacology in Drug Development. Available at: [Link]

  • A Review of the Pharmacokinetics of Cyclosporin. International Journal for Multidisciplinary Research. Available at: [Link]

Sources

Troubleshooting & Optimization

Minimizing isotopic cross-talk between Cyclosporin A and 13C2,d4 analog

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Isotopic Cross-Talk with the ¹³C₂,d₄-Cyclosporin A Internal Standard

Welcome to the technical support center for the analysis of Cyclosporin A (CsA). This resource is designed for researchers, scientists, and drug development professionals who are using LC-MS/MS for the quantification of CsA and its ¹³C₂,d₄-labeled internal standard (IS). Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the challenges of isotopic cross-talk and ensure the accuracy and reliability of your bioanalytical data.

As Senior Application Scientists, we understand that robust and reliable data is the cornerstone of your research. This guide is structured to provide not just procedural steps, but also the scientific reasoning behind them, empowering you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding isotopic cross-talk in Cyclosporin A analysis.

Q1: What is isotopic cross-talk, and why is it a concern for Cyclosporin A analysis?

A: Isotopic cross-talk, in the context of mass spectrometry, refers to the interference caused by the isotopic variants of an analyte in the mass-to-charge (m/z) channel of its stable isotope-labeled internal standard (SIL-IS), or vice-versa.[1][2] Cyclosporin A is a large molecule (molecular weight of 1202.6 g/mol ) with a complex elemental formula (C₆₂H₁₁₁N₁₁O₁₂).[3] Due to the natural abundance of isotopes like ¹³C (approximately 1.1%), the mass spectrum of CsA will have a distribution of isotopic peaks (M+1, M+2, etc.) around its monoisotopic mass.

This becomes a concern when the mass difference between the analyte and its SIL-IS is small.[2] If the isotopic peaks of the analyte overlap with the m/z of the internal standard, it can lead to an artificially inflated response for the IS, especially at high analyte concentrations.[1] This can result in non-linear calibration curves and a significant underestimation of the analyte concentration.

Q2: Why use a ¹³C₂,d₄-labeled internal standard for Cyclosporin A?

A: A ¹³C₂,d₄-labeled internal standard is an excellent choice for the quantification of Cyclosporin A for several reasons:

  • Co-elution: Being chemically identical to the analyte, it co-elutes chromatographically, which allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects like ion suppression or enhancement.[4]

  • Mass Difference: The +6 Dalton mass difference provided by two ¹³C atoms and four deuterium atoms helps to shift the mass of the internal standard away from the most abundant isotopic peaks of the unlabeled analyte, reducing the potential for cross-talk compared to standards with a smaller mass difference.

  • Stability: The use of both ¹³C and deuterium provides a stable isotopic label that is unlikely to undergo exchange during sample processing or ionization.

While stable isotope-labeled internal standards are considered the gold standard, it is still crucial to verify the absence of significant cross-talk.[5][6]

Q3: What are the typical mass transitions for Cyclosporin A and its ¹³C₂,d₄ analog?

A: The selection of Multiple Reaction Monitoring (MRM) transitions is critical for assay specificity and sensitivity. For Cyclosporin A, the ammonium adduct ([M+NH₄]⁺) is often used as the precursor ion for enhanced sensitivity in positive electrospray ionization mode. The specific transitions can vary depending on the instrument and optimization, but a common starting point is presented in the table below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Cyclosporin A 1220.81203.8Fragmentation of the ammonium adduct to the protonated molecule.
¹³C₂,d₄-Cyclosporin A 1226.81209.8A +6 Da shift from the unlabeled analyte.

Note: These are example transitions and should be optimized for your specific mass spectrometer.[7][8]

Q4: What level of isotopic cross-talk is considered acceptable?

A: According to regulatory guidelines from agencies like the FDA and EMA, the internal standard should not be affected by the presence of the analyte.[9] A common practice is to assess cross-talk by injecting a high concentration of the analyte (at the Upper Limit of Quantification, ULOQ) without the internal standard and monitoring the MRM transition of the IS. The response in the IS channel should be negligible, typically less than 5% of the response of the IS at the Lower Limit of Quantification (LLOQ).

Conversely, the purity of the internal standard should also be checked by injecting the IS solution and monitoring the analyte's MRM transition. The response in the analyte channel should be minimal, generally less than 1% of the analyte response at the LLOQ.

Q5: How can I quickly check if I have a cross-talk issue?

A: A simple experiment can quickly diagnose a cross-talk problem. Prepare two solutions:

  • Analyte High Standard: A solution of Cyclosporin A at the ULOQ concentration in your sample matrix or a surrogate.

  • Internal Standard Working Solution: Your standard working concentration of ¹³C₂,d₄-Cyclosporin A.

Inject each solution separately and monitor both the analyte and internal standard MRM transitions. In the injection of the "Analyte High Standard," you should see a large peak in the analyte channel and a very small or no peak in the internal standard channel. If you observe a significant peak in the IS channel at the retention time of Cyclosporin A, you likely have isotopic cross-talk.

Troubleshooting Guides

This section provides detailed, step-by-step protocols to identify, evaluate, and minimize isotopic cross-talk.

Guide 1: Systematic Evaluation of Isotopic Cross-Talk

This protocol provides a quantitative method to assess the contribution of Cyclosporin A to the ¹³C₂,d₄-Cyclosporin A signal.

Objective: To determine the percentage of cross-talk from the analyte to the internal standard.

Materials:

  • Cyclosporin A reference standard

  • ¹³C₂,d₄-Cyclosporin A internal standard

  • Reconstituted blank matrix (e.g., drug-free whole blood)

  • LC-MS/MS system

Procedure:

  • Prepare Samples:

    • Blank: A blank matrix sample.

    • LLOQ Sample: A sample spiked with Cyclosporin A at the LLOQ and the working concentration of ¹³C₂,d₄-Cyclosporin A.

    • ULOQ Sample (Analyte only): A sample spiked with Cyclosporin A at the ULOQ, without the internal standard.

  • LC-MS/MS Analysis:

    • Inject the samples and acquire data using your current analytical method.

  • Data Analysis:

    • Measure the peak area of the internal standard in all three samples.

    • Calculate the percentage cross-talk using the following formula:

    % Cross-Talk = (Area_IS_in_ULOQ_Sample / Area_IS_in_LLOQ_Sample) * 100

Acceptance Criteria:

ParameterAcceptance LimitRationale
Cross-talk from Analyte to IS < 5% of the IS response at LLOQEnsures that at high analyte concentrations, the internal standard signal is not significantly inflated, which would lead to under-quantification.
Contribution from IS to Analyte < 1% of the analyte response at LLOQConfirms the purity of the internal standard and prevents over-quantification at the low end of the calibration curve.
Guide 2: Optimizing MRM Transitions for Specificity

If the cross-talk evaluation fails, optimizing your MRM transitions is the next logical step. The goal is to find a precursor-product ion pair that is unique to each compound and less prone to isotopic interference.

MRM_Optimization_Workflow cluster_infusion Infusion Analysis cluster_is Internal Standard Verification cluster_optimization Parameter Optimization cluster_verification Final Verification Infuse_Analyte Infuse Pure Analyte Solution (e.g., 1 µg/mL) Acquire_Q1 Acquire Q1 Scan to Confirm Precursor Ion (e.g., [M+NH4]+) Infuse_Analyte->Acquire_Q1 Acquire_Product Acquire Product Ion Scan (Select Precursor in Q1, Scan Q3) Acquire_Q1->Acquire_Product Select_Fragments Select Intense & Specific Product Ions (> m/z 400) Acquire_Product->Select_Fragments Infuse_IS Infuse Pure IS Solution Acquire_IS_Q1 Confirm IS Precursor Ion Infuse_IS->Acquire_IS_Q1 Acquire_IS_Product Acquire IS Product Ion Scan Acquire_IS_Q1->Acquire_IS_Product Select_IS_Fragments Select Corresponding IS Product Ions Acquire_IS_Product->Select_IS_Fragments Optimize_CE Optimize Collision Energy (CE) for Each Transition Optimize_DP Optimize Declustering Potential (DP) Optimize_CE->Optimize_DP Re_evaluate Re-run Cross-Talk Experiment (Guide 1) Optimize_DP->Re_evaluate Check_Sensitivity Ensure LLOQ is Met Re_evaluate->Check_Sensitivity Finalize Finalize Method Parameters Check_Sensitivity->Finalize

Detailed Steps:

  • Infusion and Precursor Selection:

    • Directly infuse a solution of pure Cyclosporin A into the mass spectrometer.

    • Perform a Q1 scan to confirm the most abundant precursor ion, which is typically the ammonium adduct for CsA.

  • Product Ion Selection:

    • Perform a product ion scan by selecting the precursor ion in Q1 and scanning Q3 to see all the resulting fragment ions.

    • Look for intense and specific product ions. For large molecules like CsA, it is advisable to choose higher mass fragments, as they are less likely to have interferences from the matrix.

  • Internal Standard Confirmation:

    • Repeat the process for the ¹³C₂,d₄-Cyclosporin A to find its corresponding precursor and product ions.

  • Collision Energy Optimization:

    • For each selected MRM transition (for both analyte and IS), perform a collision energy optimization to find the energy that produces the most intense and stable signal.[7]

  • Re-evaluation:

    • Once you have your new, optimized MRM transitions, repeat the cross-talk evaluation described in Guide 1 .

Guide 3: The Role of Chromatography

While stable isotope-labeled internal standards are designed to co-elute with the analyte, good chromatographic performance is still essential. A well-shaped, symmetrical peak with minimal tailing will provide a better signal-to-noise ratio and improve the accuracy of integration. Ensure that your chromatography can separate Cyclosporin A from any potential isobaric interferences from the matrix, which could indirectly affect the accuracy of your measurements.

Guide 4: Data Correction Strategies

In some rare cases, especially when using older mass spectrometers or when extremely low limits of detection are required, a small amount of cross-talk may be unavoidable.[6] If the cross-talk is consistent and well-characterized, mathematical correction may be an option.[1][10][11]

However, this approach should be used with caution and requires thorough validation to demonstrate that it produces accurate results across the entire calibration range. It is generally preferable to eliminate the cross-talk through method optimization. If you must use a correction, it's crucial to follow the principles outlined in relevant scientific literature and regulatory guidelines.[9][12][13][14]

Conclusion

The use of a ¹³C₂,d₄-labeled internal standard is a robust strategy for the bioanalysis of Cyclosporin A.[15] However, due to the high molecular weight of this analyte, careful evaluation and management of isotopic cross-talk are imperative for accurate and reliable results. By following the systematic approach outlined in this guide—from initial assessment to methodical optimization—researchers can develop highly specific and sensitive LC-MS/MS assays, ensuring the integrity of their pharmacokinetic and therapeutic drug monitoring data.[16][17]

References
  • Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. PubMed - [Link]

  • Evaluation of 3 Internal Standards for the Measurement of Cyclosporin by HPLC-Mass Spectrometry. ResearchGate - [Link]

  • The Analysis of Cyclosporin A in Whole Blood by LC-MS/MS Using Tandem Mass Spectrometer. Waters Corporation - [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. World Journal of Pharmacy and Pharmaceutical Sciences - [Link]

  • Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood. PubMed - [Link]

  • UPLC-MS/MS Method for Simultaneous Quantification of Cyclosporine A and Urolithin A in Plasma and Interspecies Analysis Across Mammals Including Humans. ACS Omega - [Link]

  • Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for Determination of Cyclosporine A in Who. Diva-portal.org - [Link]

  • Reliable procedures to evaluate and repair crosstalk for bioanalytical MS/MS assays. Ovid - [Link]

  • Draft Guidance on Cyclosporine. FDA - [Link]

  • Isotope correction of mass spectrometry profiles. Wiley Online Library - [Link]

  • Optimization by infusion of multiple reaction monitoring transitions for sensitive quantification of peptides by liquid chromatography/mass spectrometry. PubMed - [Link]

  • Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. PMC - [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? ScienceDirect - [Link]

  • Optimized MRM transitions and collision energies for 14 internal... ResearchGate - [Link]

  • Bioequivalence Recommendations for Cyclosporine; Draft Guidance for Industry; Availability. Federal Register - [Link]

  • FDA includes follow-on versions in its new cyclosporine guideline. Generics and Biosimilars Initiative - [Link]

  • Correction of MS Data for Naturally Occurring Isotopes in Isotope Labelling Experiments. ResearchGate - [Link]

  • A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis. PMC - [Link]

Sources

Technical Support Center: Storage Stability of Cyclosporin A-13C2,d4 in Frozen Plasma Samples

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting advice regarding the storage stability of Cyclosporin A and its isotopically labeled internal standard, Cyclosporin A-13C2,d4, in frozen plasma samples. Adherence to these guidelines is critical for ensuring the accuracy and reliability of bioanalytical data in preclinical and clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for plasma samples containing Cyclosporin A?

For long-term storage, plasma samples should be maintained at -20°C or colder.[1][2] Studies have demonstrated that Cyclosporin A is stable in serum and whole blood at -20°C for extended periods, with one study indicating stability for up to five months in serum.[1] For routine analysis, storage at -20°C is a common and accepted practice.[2] Some laboratories may opt for storage at -80°C as an extra precaution against potential degradation, although data specifically comparing -20°C and -80°C for Cyclosporin A stability is limited.

Q2: How many freeze-thaw cycles can plasma samples containing Cyclosporin A undergo?

While specific data on the maximum number of freeze-thaw cycles for Cyclosporin A in plasma is not extensively published, a general best practice in bioanalysis is to minimize the number of cycles. Each cycle can potentially lead to degradation of the analyte or changes in the sample matrix. It is recommended to aliquot samples into smaller volumes for individual experiments to avoid repeated freezing and thawing of the entire sample. During method validation, the stability of Cyclosporin A through a number of freeze-thaw cycles that reflects the expected sample handling in the laboratory should be established.

Q3: Is Cyclosporin A sensitive to light during storage and handling?

Yes, Cyclosporin A is known to be light-sensitive. Therefore, it is crucial to protect samples from light during collection, processing, and storage. Use of amber-colored collection tubes and storage vials is recommended. If clear tubes are used, they should be wrapped in aluminum foil or stored in a dark environment.

Q4: What is the stability of the internal standard, Cyclosporin A-13C2,d4, under the same storage conditions?

Stable isotope-labeled (SIL) internal standards, such as Cyclosporin A-13C2,d4, are expected to have nearly identical chemical and physical properties to the unlabeled analyte.[3] Therefore, Cyclosporin A-13C2,d4 is presumed to exhibit similar stability characteristics to Cyclosporin A under the same storage conditions. However, it is a regulatory requirement to experimentally verify the stability of the internal standard in stock and working solutions. While 13C and deuterium labeling is generally stable, it is good practice to be aware of potential, albeit rare, issues like isotopic exchange with deuterated standards.[4]

Q5: How does hemolysis affect the quantification of Cyclosporin A?

Hemolysis can significantly impact the accurate quantification of Cyclosporin A in plasma. Cyclosporin A has a high distribution ratio between red blood cells and plasma.[5] If hemolysis occurs, the rupture of red blood cells releases their contents, including Cyclosporin A, into the plasma, leading to an artificially inflated concentration.[5] Therefore, it is critical to avoid hemolysis during sample collection and processing. Visually inspect plasma samples for any pink or red discoloration, which indicates hemolysis.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of Cyclosporin A and its internal standard in frozen plasma samples.

Observed Issue Potential Root Cause(s) Recommended Action(s)
Low Analyte (Cyclosporin A) Response 1. Degradation during storage: Improper storage temperature, exceeding validated storage duration, exposure to light. 2. Multiple freeze-thaw cycles: Repeated thawing and freezing of the sample. 3. Adsorption to container surfaces: Interaction of the analyte with the storage vial material.1. Verify storage conditions: Ensure samples were consistently stored at ≤ -20°C and protected from light. Review storage logs. 2. Review sample handling history: Determine the number of freeze-thaw cycles the sample has undergone. 3. Evaluate container material: Use low-binding polypropylene or silanized glass vials.
High Analyte (Cyclosporin A) Response 1. Hemolysis: Rupture of red blood cells during sample collection or processing. 2. Evaporation: Improperly sealed storage containers leading to sample concentration. 3. Contamination: Cross-contamination from other samples or standards.1. Inspect for hemolysis: Visually check the plasma sample for any red or pink color. If hemolyzed, the sample may not be suitable for analysis. 2. Check container seals: Ensure vials are properly capped and sealed to prevent evaporation. 3. Review sample handling procedures: Investigate for potential sources of contamination during sample processing.
Variable Internal Standard (IS) Response 1. Inconsistent IS addition: Pipetting errors during the addition of the IS working solution. 2. IS instability: Degradation of the IS in the working solution or in the processed sample. 3. Matrix effects: Ion suppression or enhancement affecting the IS differently across samples.1. Verify pipettes and technique: Ensure pipettes are calibrated and the correct technique is used for adding the IS. 2. Confirm IS stability: Re-evaluate the stability of the IS working solution. 3. Investigate matrix effects: Dilute the sample or use a more effective sample clean-up procedure. The use of a stable isotope-labeled IS like Cyclosporin A-13C2,d4 should minimize variability due to matrix effects.[3]
Poor Peak Shape or Chromatographic Resolution 1. Sample matrix interference: Co-eluting endogenous components from the plasma. 2. Improper sample preparation: Incomplete protein precipitation or extraction. 3. LC-MS/MS system issues: Column degradation, mobile phase problems, or mass spectrometer tuning.1. Optimize sample clean-up: Employ a more rigorous extraction method (e.g., solid-phase extraction) to remove interferences. 2. Review extraction protocol: Ensure all steps of the sample preparation are performed correctly. 3. Troubleshoot LC-MS/MS system: Perform system maintenance and calibration as per manufacturer's recommendations.

Experimental Protocols

Protocol 1: Long-Term Stability Assessment

Objective: To determine the stability of Cyclosporin A and Cyclosporin A-13C2,d4 in plasma over an extended period under frozen conditions.

Methodology:

  • Prepare a bulk pool of human plasma.

  • Spike the plasma with Cyclosporin A and Cyclosporin A-13C2,d4 at low and high quality control (QC) concentrations.

  • Aliquot the spiked plasma into individual storage tubes, ensuring each tube is for a single time point analysis.

  • Store the aliquots at the intended storage temperature (e.g., -20°C and/or -80°C), protected from light.

  • At predetermined time points (e.g., 0, 1, 3, 6, 12 months), retrieve a set of low and high QC samples.

  • Analyze the stability samples against a freshly prepared calibration curve and freshly prepared QC samples.

  • Calculate the mean concentration and percent deviation from the nominal concentration for the stability samples.

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Protocol 2: Freeze-Thaw Stability Assessment

Objective: To evaluate the stability of Cyclosporin A and Cyclosporin A-13C2,d4 in plasma after multiple freeze-thaw cycles.

Methodology:

  • Prepare a set of low and high QC samples in human plasma.

  • Freeze the samples at the intended storage temperature for at least 12 hours.

  • Thaw the samples completely at room temperature.

  • Refreeze the samples for at least 12 hours. This constitutes one freeze-thaw cycle.

  • Repeat the freeze-thaw process for a predetermined number of cycles (e.g., 3 or 5 cycles).

  • After the final thaw, analyze the samples against a freshly prepared calibration curve and freshly prepared QC samples.

  • Calculate the mean concentration and percent deviation from the nominal concentration.

Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_preparation Sample Preparation cluster_storage Storage Conditions cluster_testing Stability Testing cluster_analysis Analysis cluster_acceptance Acceptance prep1 Pool and Spike Plasma with Cyclosporin A & IS prep2 Aliquot into Storage Vials prep1->prep2 storage1 Store at ≤ -20°C (Protected from Light) prep2->storage1 ft_test Freeze-Thaw Stability (Cycle through Freeze/Thaw) prep2->ft_test lt_test Long-Term Stability (Test at T=0, 1, 3, 6... months) storage1->lt_test analysis1 Analyze Stability Samples vs. Fresh Calibration Curve & QCs lt_test->analysis1 ft_test->analysis1 analysis2 Calculate % Deviation from Nominal Concentration analysis1->analysis2 acceptance1 Mean Concentration within ±15% of Nominal analysis2->acceptance1

Caption: Workflow for Stability Assessment of Cyclosporin A.

Troubleshooting_Logic cluster_causes Potential Causes cluster_investigation Investigation Steps cluster_solutions Corrective Actions issue Inaccurate Results (Low/High/Variable) cause1 Analyte/IS Instability issue->cause1 cause2 Sample Handling Issues (Hemolysis, F/T cycles) issue->cause2 cause3 Analytical Issues (Matrix Effects, System Error) issue->cause3 step1 Review Storage & Handling History cause1->step1 step2 Inspect Sample Integrity (e.g., for Hemolysis) cause2->step2 step3 Evaluate Analytical Method Performance cause3->step3 sol1 Re-validate Stability Conditions step1->sol1 sol2 Optimize Sample Collection/Processing step2->sol2 sol3 Refine Analytical Method (e.g., Sample Cleanup) step3->sol3

Caption: Troubleshooting Logic for Inaccurate Cyclosporin A Results.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Smith, J. M., Hows, J. M., & Gordon-Smith, E. C. (1983). Stability of cyclosporin A in human serum. Journal of Clinical Pathology, 36(1), 41–43. [Link]

  • Yatscoff, R. W., Rush, D. N., & Jeffery, J. R. (1984). Effects of sample preparation on concentrations of cyclosporin A measured in plasma. Clinical Chemistry, 30(11), 1812–1814. [Link]

  • U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. [Link]

  • BioPharma Services. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Smith, J. M., Hows, J. M., & Gordon-Smith, E. C. (1983). Stability of cyclosporin A in human serum. Journal of Clinical Pathology, 36(1), 41–43. [Link]

  • Kaplan, I., Yüksel, H., Evliyaoğlu, O., & Şen, V. (2017). Effects of Storage Temperature and Time on Stability of Serum Tacrolimus and Cyclosporine A Levels in Whole Blood by LC-MS/MS. BioMed Research International, 2017, 8492837. [Link]

  • Ptachcinski, R. J., Walker, S., Burckart, G. J., & Venkataramanan, R. (1986). Stability and availability of cyclosporine stored in plastic syringes. American Journal of Hospital Pharmacy, 43(3), 692–694. [Link]

  • Oellerich, M., Armstrong, V. W., Kahan, B., Shaw, L., Holt, D. W., & Yatscoff, R. (1995). Lake Louise Consensus Conference on Cyclosporine Monitoring in Organ Transplantation: report of the consensus panel. Therapeutic Drug Monitoring, 17(6), 602–609. [Link]

  • ResearchGate. (n.d.). Long-term in vitro stability of cyclosporine in whole-blood samples. [Link]

Sources

Technical Support Center: Resolving Chromatographic Peak Tailing for Cyclosporin A-13C2,d4

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of Cyclosporin A and its isotopically labeled internal standards. This resource is designed for researchers, analytical scientists, and drug development professionals who are encountering chromatographic challenges, specifically peak tailing, during the analysis of Cyclosporin A-13C2,d4. Poor peak shape can compromise the accuracy and precision of quantification, hindering reliable data generation.[1]

This guide provides a structured, in-depth approach to troubleshooting, moving from initial diagnosis to advanced problem-solving. It is built on established scientific principles and field-proven experience to help you achieve symmetric, reproducible peaks for your analyses.

Troubleshooting Guide: A Question-and-Answer Approach

This section is structured to walk you through the logical steps of identifying and resolving the root cause of peak tailing for Cyclosporin A-13C2,d4.

Q1: My Cyclosporin A-13C2,d4 peak is tailing. What are the primary causes and where should I start?

Answer: Peak tailing for a large, complex cyclic peptide like Cyclosporin A typically stems from a few key interacting factors.[2] Before making any changes, it's crucial to diagnose the likely cause. The most common culprits are:

  • Secondary Silanol Interactions: Unwanted interactions between the analyte and active sites on the silica-based column packing material.[1][3][4]

  • Slow Conformational Interconversion: Cyclosporin A can exist in multiple conformations at lower temperatures, leading to peak broadening and tailing.[5]

  • Metal Chelation Effects: Cyclosporin A can chelate with metal ions, both in the sample and from the HPLC system itself (e.g., stainless steel frits, tubing), causing peak distortion.[6][7][8]

  • Column and System Issues: Physical problems like column contamination, void formation, or excessive extra-column volume can also contribute.[9]

Your investigation should start with the most common and easiest factors to address: column temperature and mobile phase composition.

Below is a workflow to guide your troubleshooting process.

G cluster_0 Troubleshooting Workflow Start Observe Peak Tailing (Asymmetry > 1.2) Check_Temp Is Column Temperature Elevated (70-80°C)? Start->Check_Temp Check_MP Is Mobile Phase Acidified (e.g., 0.1% TFA/Formic Acid)? Check_Temp->Check_MP Yes Sol_Temp ACTION: Increase Column Temperature to 70-80°C Check_Temp->Sol_Temp No Check_Column Column Health Check: - High Purity Silica? - Endcapped? - Old/Contaminated? Check_MP->Check_Column Yes Sol_MP ACTION: Add 0.1% TFA or Formic Acid to Mobile Phase Check_MP->Sol_MP No Check_System System Check: - Metal Contamination? - Extra-column Volume? Check_Column->Check_System Yes/OK Sol_Column ACTION: Flush Column, Use Guard Column, or Replace Check_Column->Sol_Column No/Suspect Sol_System ACTION: Passivate System, Use Bio-inert components, Minimize Tubing Length Check_System->Sol_System Suspect End Symmetric Peak Achieved Check_System->End OK Sol_Temp->Check_MP Sol_MP->Check_Column Sol_Column->Check_System Sol_System->End

Caption: Troubleshooting Decision Tree for Cyclosporin A Peak Tailing.

Q2: Why is elevating the column temperature so critical, and what temperature should I use?

Answer: This is one of the most effective solutions for improving Cyclosporin A peak shape.

  • The "Why": Cyclosporin A is a cyclic peptide with a flexible structure. At ambient or moderately elevated temperatures, it exists as a mixture of slowly interconverting conformers (rotational isomers). When these conformers are separated slightly by the column, the result is a broad, often tailing or split, peak. By increasing the column temperature, you provide enough thermal energy to accelerate the rate of interconversion. When the conformers interconvert rapidly on the chromatographic timescale, the column "sees" only an average structure, resulting in a single, sharp, and symmetrical peak.[5]

  • Recommended Action: Set your column oven temperature in the range of 70-80°C .[10][11] This is a common practice in validated methods for Cyclosporin A. Always ensure your column is rated for such temperatures.

ParameterSettingRationale
Column Temperature 70-80°CAccelerates conformational interconversion, leading to sharper, more symmetric peaks.[5]
Flow Rate 1.0 - 1.5 mL/min (HPLC)Standard flow rates; adjust based on column dimensions and particle size.
Detection Wavelength 205-220 nmCyclosporin A lacks a strong chromophore, requiring detection at low UV wavelengths.[10]
Q3: My peak is still tailing at 80°C. How can I optimize my mobile phase?

Answer: If high temperature alone is insufficient, the next step is to address secondary interactions with the stationary phase using mobile phase additives.

  • The "Why": Standard reversed-phase columns (e.g., C18, C8) are made from silica particles. Even with advanced manufacturing, some residual silanol groups (Si-OH) remain on the surface.[1][6] These silanols can be deprotonated (Si-O⁻) and interact strongly with any basic sites on your analyte via ion exchange, causing peak tailing.[3][4] Cyclosporin A, being a peptide, has multiple amide groups that can participate in these secondary interactions.

  • Recommended Action: Add a small amount of a competing acid to your mobile phase. This has a dual effect:

    • Suppresses Silanol Ionization: At a low pH (typically < 3), the acidic silanol groups are fully protonated (Si-OH), neutralizing their negative charge and minimizing ionic interactions with the analyte.[1][3]

    • Acts as an Ion-Pairing Agent: The additive can also interact with the analyte, improving its chromatographic behavior.

G cluster_0 Without Acid Modifier cluster_1 With Acid Modifier (e.g., TFA) Silanol_Neg Si-O⁻ Negatively Charged Silanol Tailing Result: Peak Tailing Cyclo_A Cyclosporin A Interaction Site Cyclo_A:f0->Silanol_Neg:f0 Strong Ionic Interaction Silanol_H Si-OH Protonated (Neutral) Silanol Symmetric Result: Symmetric Peak Cyclo_B Cyclosporin A Interaction Site Cyclo_B->Silanol_H Reduced Interaction Proton H⁺ (from TFA) Proton->Silanol_H:f0 Suppresses Ionization

Caption: Mechanism of Mobile Phase Additives on Silanol Interactions.

Protocol: Preparing an Acid-Modified Mobile Phase

  • Choose your acid: Trifluoroacetic acid (TFA) or formic acid are most common.

  • Prepare the aqueous phase: For a 0.1% concentration, add 1.0 mL of concentrated acid to a 1 L volumetric flask.

  • Add water: Fill the flask to the mark with HPLC-grade water.

  • Mix thoroughly: Invert the flask several times to ensure a homogenous solution.

  • Filter: Filter the aqueous mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove particulates.[6]

  • Prepare the final mobile phase: Mix the filtered aqueous phase with your organic solvent (typically acetonitrile) at the desired ratio (e.g., 80:20 Acetonitrile:0.1% TFA).[12]

AdditiveTypical ConcentrationNotes
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Excellent for protonating silanols. Can cause ion suppression in MS detection.
Formic Acid 0.1%MS-friendly alternative to TFA.[13]
Triethylamine (TEA) ~20 mMA competing base, historically used but less common with modern columns.[1]
Q4: What role does the column play, and could it be the source of my problem?

Answer: Absolutely. The column is the heart of your separation, and its chemistry and condition are critical.

  • The "Why":

    • Silica Purity (Type A vs. Type B): Older "Type A" silica columns have higher trace metal content and more acidic silanol groups, which significantly increases peak tailing for basic or chelating compounds.[1] Modern, high-purity "Type B" silica columns have much lower metal content and are less prone to these issues.[1]

    • End-capping: After the primary stationary phase (like C18) is bonded to the silica, manufacturers perform a secondary reaction called "end-capping" to cover many of the remaining silanols. A well-end-capped column is crucial for good peak shape.[3][14]

    • Column Contamination & Degradation: Over time, columns can become contaminated with strongly retained sample components or metal ions from the system.[6] The stationary phase can also degrade, especially under harsh pH or high-temperature conditions, exposing more active silanols.

  • Recommended Action:

    • Use a High-Quality Column: Ensure you are using a modern, high-purity, fully end-capped C18 or C8 column from a reputable manufacturer.

    • Protect Your Column: Always use a guard column to protect the analytical column from particulates and strongly adsorbed contaminants.

    • Perform a Column Flush: If you suspect contamination, flush the column with a strong solvent series. Disconnect the column from the detector before flushing.

Protocol: General Column Flushing Procedure

  • Disconnect: Disconnect the column from the detector to avoid contamination.

  • Aqueous Wash: Flush with 20 column volumes of HPLC-grade water (if compatible with the phase).

  • Intermediate Solvent: Flush with 20 column volumes of Isopropanol (IPA).

  • Strong Organic: Flush with 20 column volumes of a strong, non-polar solvent like Dichloromethane (DCM) or Hexane (ensure phase compatibility).

  • Return to Intermediate: Flush again with 20 column volumes of IPA.

  • Re-equilibrate: Flush with your mobile phase (without buffer) and then fully equilibrate with the analytical mobile phase.

Q5: I'm using a new column and an optimized method, but still see tailing. Could my HPLC/UHPLC system be the problem?

Answer: Yes, this is an often-overlooked cause. The issue is likely metal contamination or chelation.

  • The "Why": Cyclosporin A is a known metal-chelating agent.[7][15][16] It can interact with metal ions that have leached from the stainless steel components of your HPLC system, such as pump heads, tubing, and especially the column inlet frit.[6][8] This analyte-metal interaction can create a secondary retention mechanism, leading to significant peak tailing.[17][18] Even in "bio-inert" systems, titanium components can leach ions that get trapped on the column and interact with analytes.[8]

  • Recommended Action:

    • System Passivation: Flush the entire system with a chelating agent to remove accumulated metal ions. A solution of 5% Nitric Acid followed by water is a common approach (ALWAYS check your system's manual for compatibility before doing this).

    • Use Bio-Inert Components: If metal-sensitive analyses are routine, consider upgrading to an HPLC/UHPLC system with bio-inert or metal-free flow paths (e.g., PEEK tubing, ceramic components).[18]

    • Minimize Extra-Column Volume: Use the shortest possible length of narrow-bore (e.g., 0.005" ID) tubing to connect the injector, column, and detector to minimize peak broadening and tailing.[19]

Frequently Asked Questions (FAQs)

  • Q: Why is peak tailing a problem for quantitation?

    • A: Tailing peaks are shorter and wider than symmetric peaks of the same area. This reduces the signal-to-noise ratio, raising the limit of quantitation (LOQ).[1] Furthermore, the gradual slope of the tail makes it difficult for integration software to consistently determine the end of the peak, leading to poor precision and inaccurate area measurements.[1]

  • Q: Should my Cyclosporin A-13C2,d4 internal standard have the exact same peak shape and retention time as the unlabeled Cyclosporin A?

    • A: Ideally, yes. Isotopically labeled internal standards are designed to co-elute and have identical chromatographic behavior to the native analyte. If you observe a different peak shape or a slight shift in retention time, it could indicate an unresolved issue affecting the chromatography of both compounds or, in rare cases, an isotopic effect. The troubleshooting steps in this guide should resolve the issue for both the analyte and the internal standard.

  • Q: Can my sample solvent cause peak tailing?

    • A: Yes. If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., 100% Acetonitrile when the mobile phase is 50% Acetonitrile), it can cause peak distortion, including tailing or fronting.[9] Always try to dissolve your sample in the initial mobile phase or a weaker solvent.

References

  • Shao, Y., Wang, C., Apedo, A. and Mcconnell, O. (2016) Rapid Separation of Five Cyclosporin Analogs by Supercritical Fluid Chromatography. Journal of Analytical Sciences, Methods and Instrumentation, 6, 23-32. [Link]

  • [Adsorption, separation, and purification of cyclosporine A using reversed-phase liquid chromatography]. PubMed. [Link]

  • Differentiation of cyclosporin A from isocyclosporin A by liquid chromatography/electrospray ionization mass spectrometry with post-column addition of divalent metal salt. PubMed. [Link]

  • Mobile phase effect on SFC chromatograms of Cyclosporin analogs. Bare... ResearchGate. [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Development and validation of UHPLC method for the determination of cyclosporine A in biological samples. ResearchGate. [Link]

  • Development and Validation of a HPLC Method for the Determination of Cyclosporine A in New Bioadhesive Nanoparticles for Oral Administration. PMC. [Link]

  • Development and Validation of A HPLC-UV Method for Dissolution Testing of Ciclosporin: Its Application to The Measurement of Brand. Walsh Medical Media. [Link]

  • UPLC-MS/MS Method for Simultaneous Quantification of Cyclosporine A and Urolithin A in Plasma and Interspecies Analysis Across Mammals Including Humans. ACS Omega. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • Reasons for Peak Tailing of HPLC Column. Hawach. [Link]

  • THE IMPORANCE OF MITIGATING ANALYTE INTERACTIONS WITH METAL SURFACES IN HPLC SEPARATIONS OF SMALL MOLECULES. Waters Corporation. [Link]

  • Comparison between ultra-performance liquid chromatography with tandem mass spectrometry and a chemiluminescence immunoassay in the determination of cyclosporin A and tacrolimus levels in whole blood. PMC. [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek. [Link]

  • How to fix asymmetrical chromatography peaks? Cytiva. [Link]

  • A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis. Spandidos Publications. [Link]

  • Development and validation of a high performance liquid chromatographic method for determination of cyclosporine-A from biodegradable intraocular implants. SciELO. [Link]

  • Development and Validation of a RP-HPLC Method for Determination of Cyclosporine in Capsule. PMC. [Link]

  • Effect of Column Temperature on Separation of the Peaks for Product A Product Dissolved in Dissolution Media. ResearchGate. [Link]

  • A Simple HPLC Method for the Determination of Cyclosporin A in Human Whole Blood. ResearchGate. [Link]

  • Binding of the immunosuppressant peptide cyclosporine a to calcium, zinc and copper. Is cyclosporine a an ionophore? The University of Queensland. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Development and Validation of a HPLC Method for Dissolution and Stability Assay of Liquid-Filled Cyclosporine Capsule Drug Products. PMC. [Link]

  • Identifying and Preventing Metal Ion Leaching in HPLC Systems. SilcoTek. [Link]

  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. [Link]

  • Why it matters and how to get good peak shape. Agilent Technologies. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]

  • Interaction of Cyclosporin C with Dy3+ Ions in Acetonitrile and in Complex with Dodecylphosphocholine Micelles Determined by NMR Spectroscopy. PMC. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Shimadzu. [Link]

  • Development and Validation of a HPLC Method for the Determination of Cyclosporine A in New Bioadhesive Nanoparticles for Oral Ad. Indian Journal of Pharmaceutical Sciences. [Link]

  • METAL CHELATION IN SEPARATION SCIENCE. DCU Research Repository. [Link]

  • chelation ion chromatography: Topics by Science.gov. Science.gov. [Link]

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Preventing degradation of Cyclosporin A-13C2,d4 working standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing degradation of Cyclosporin A-13C2,d4 working standards Content Type: Technical Support Center Guide

Welcome to the Advanced Applications Support Hub. This guide addresses the specific stability challenges associated with Cyclosporin A-13C2,d4 (CsA-IS) . As a lipophilic cyclic undecapeptide, Cyclosporin A presents unique handling requirements. When using an isotopically labeled internal standard (IS), preserving its integrity is not just a matter of chemical stability—it is a financial and analytical necessity.

Part 1: The Core Mechanics of Instability

To prevent degradation, you must understand the two primary forces that destroy CsA-IS working standards: Iso-Conversion and Surface Adsorption .

The Isomerization Trap (Chemical Instability)

Cyclosporin A is not chemically inert. In the presence of acid and protic solvents (like Methanol/Water mixtures), it undergoes a reversible N,O-acyl rearrangement at the MeBmt amino acid residue (position 1).

  • The Mechanism: The

    
    -hydroxyl group of the MeBmt side chain attacks the adjacent carbonyl carbon, forming a hydroxyoxazolidine intermediate. This opens to form Iso-Cyclosporin A .[1]
    
  • The Consequence: Iso-Cyclosporin A has a different retention time and ionization efficiency. In LC-MS/MS, this manifests as a "ghost peak" or a splitting of the IS peak, destroying quantitation accuracy.

The Adsorption Sink (Physical Instability)

CsA is highly lipophilic (LogP ~2.9). It "hates" water and "loves" hydrophobic surfaces.

  • The Mechanism: In aqueous working solutions (e.g., >50% water), CsA molecules migrate out of the solution and bind to the container walls.

  • Material Specificity:

    • PVC (Polyvinyl Chloride): High risk. CsA leaches plasticizers and binds irreversibly.

    • Glass: Safe for storage (silanized glass is best).

    • Polypropylene (PP): Acceptable for short-term steps, but adsorption increases over time.

Part 2: Troubleshooting & FAQs

Q1: "My Internal Standard signal intensity drops significantly across a long batch run. Is the mass spec drifting?"

Diagnosis: Likely Adsorption or Precipitation , not instrument drift. Root Cause: If your working IS solution is stored in a plastic reservoir or contains high water content (>50%) in the autosampler, the CsA-IS is adhering to the container walls or precipitating out of solution. The Fix:

  • Solvent: Ensure your IS working solution contains at least 50% organic solvent (Acetonitrile is preferred over Methanol to reduce isomerization risk).

  • Container: Use glass inserts in your autosampler vials. Avoid storing the IS working solution in plastic troughs for extended periods.

  • Temperature: Keep the autosampler at 10–15°C. While 4°C is standard for biologicals, CsA solubility drops with temperature, risking precipitation in high-aqueous mixes.

Q2: "I see a secondary peak eluting just before my Cyclosporin A-13C2,d4 peak. Is my column failing?"

Diagnosis: This is likely Iso-Cyclosporin A . Root Cause: The sample or standard was exposed to acidic conditions or high temperatures in a protic solvent (e.g., Methanol) for too long. The Fix:

  • pH Control: Avoid strong acid preservatives in the stock solution.

  • Solvent Switch: If possible, switch from Methanol to Acetonitrile for stock preparation. Acetonitrile is aprotic and suppresses the N

    
    O acyl shift.
    
  • Process Time: Minimize the time samples sit in the autosampler after reconstitution.

Q3: "Can I store my 100 ng/mL working standard in the refrigerator for next week?"

Answer: No. Reasoning:

  • Adsorption: At 100 ng/mL, the surface-area-to-mass ratio is high. Losing even a small amount to the wall significantly alters the concentration.

  • Solubility: Low temperatures decrease solubility. If the matrix is aqueous, the CsA-IS may crash out and will not re-dissolve easily upon warming. Protocol: Prepare working standards fresh daily from a high-concentration stock (e.g., 1 mg/mL in Ethanol or DMSO) stored at -20°C.

Q4: "Does the Deuterium label (d4) exchange with the solvent?"

Answer: Generally No , but caution is required. Reasoning: The d4 label in CsA is typically on the carbon backbone or methyl groups, which are non-exchangeable. However, if the label were on a labile site (OH/NH), exchange would occur instantly in water. Risk: The greater risk with deuterated standards is the Deuterium Isotope Effect , where the IS elutes slightly earlier than the analyte. Ensure your integration window captures both, or use the 13C label (which has no retention shift) as the primary guide if separation occurs.

Part 3: Visualizing the Degradation Pathways

Diagram 1: The Isomerization Pathway

This diagram illustrates the chemical conversion that occurs in acidic/protic environments.

CsA_Degradation CsA Cyclosporin A (Biologically Active) Intermediate Hydroxyoxazolidine Intermediate CsA->Intermediate Acid + Protic Solvent (N->O Acyl Shift) Intermediate->CsA Re-equilibration IsoCsA Iso-Cyclosporin A (Inactive / Ghost Peak) Intermediate->IsoCsA Ring Opening IsoCsA->Intermediate Neutral pH (Reversible) Factors Accelerating Factors: - Methanol (Protic) - High Temp (>30°C) - Acidic pH (<2) Factors->CsA

Caption: The acid-catalyzed N→O peptidyl shift converts Cyclosporin A into Iso-Cyclosporin A.[2] This reaction is accelerated by protic solvents (MeOH) and heat.

Part 4: The "Gold Standard" Preparation Protocol

This protocol minimizes surface contact time and avoids isomerization triggers.

Table 1: Solvent & Storage Compatibility Matrix
ParameterRecommendedCautionDO NOT USE
Stock Solvent Ethanol (Anhydrous), DMSOAcetonitrileWater, Methanol (Acidic)
Storage Temp -20°C or -80°C4°C (Short term only)Room Temp (Long term)
Container Silanized Glass, Amber GlassPolypropylene (PP)PVC , Polystyrene
Working Solvent 50:50 ACN:Water50:50 MeOH:Water100% Water
Step-by-Step Workflow
  • Equilibration:

    • Remove the CsA-13C2,d4 stock vial (e.g., 1 mg/mL in DMSO) from the freezer.

    • CRITICAL: Allow it to reach room temperature before opening. Opening a cold vial causes moisture condensation, introducing water that promotes hydrolysis/isomerization.

  • Primary Dilution (Intermediate Stock):

    • Dilute the stock into 100% Acetonitrile (ACN) to create an intermediate standard (e.g., 10 µg/mL).

    • Why ACN? It is aprotic. CsA is stable in ACN for weeks at 4°C, whereas it degrades in MeOH.

  • Working Solution Preparation:

    • Prepare the daily working solution (e.g., 50 ng/mL) in 50% Acetonitrile / 50% Water .

    • Order of Addition: Add the Organic (ACN) containing the IS first, then add the Water.

    • Why? Adding IS stock directly to water causes immediate localized precipitation (micro-clumping) that may not re-dissolve.

  • Usage:

    • Transfer to Glass autosampler vials.

    • Discard unused working solution after 24 hours.

Diagram 2: Safe Handling Workflow

CsA_Workflow Freezer Stock Storage (-20°C, DMSO/EtOH) Equilibrate Equilibrate to Room Temp (Prevent Condensation) Freezer->Equilibrate Dilution1 Intermediate Dilution (100% Acetonitrile) Equilibrate->Dilution1  Use Class A Pipettes Dilution2 Working Solution (50% ACN / 50% Water) Dilution1->Dilution2  Add Organic First Warning1 Avoid Methanol if possible Dilution1->Warning1 Vial Transfer to GLASS Vial (Avoid Plastic/PVC) Dilution2->Vial  Immediate Transfer Inject LC-MS/MS Injection Vial->Inject  < 24 Hours Warning2 NO PVC Containers Vial->Warning2

Caption: Optimized workflow to prevent moisture ingress, precipitation, and adsorption losses during standard preparation.

References

  • Brodde, M. F. (2025). Kinetics of acid‐catalyzed degradation of cyclosporin A and its analogs in aqueous solution. ResearchGate. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Analysis of Cyclosporin A in Whole Blood by LC-MS/MS. Retrieved from [Link]

  • Ptachcinski, R. J., et al. (1986). Stability and availability of cyclosporine in 5% dextrose injection or 0.9% sodium chloride injection.[3] PubMed. Retrieved from [Link]

Sources

Impact of hemolysis on Cyclosporin A-13C2,d4 quantification accuracy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Hemolysis on Cyclosporin A-13C2,d4 Quantification Accuracy

Executive Summary

The Core Issue: Hemolysis poses a "Two-Front War" for Cyclosporin A (CsA) quantification. While your internal standard (Cyclosporin A-13C2,d4 ) effectively corrects for analytical ionization suppression, it cannot correct for pre-analytical artifacts caused by the release of intracellular drug.

The Verdict: Because CsA is highly bound to erythrocytes (Red Blood Cells - RBCs), hemolysis in plasma samples invariably leads to false high results. The stable isotope-labeled internal standard (SIL-IS) is added after the hemolytic event; therefore, it tracks the elevated concentration perfectly, validating an erroneous biological result.

Module 1: The Mechanism of Error (Deep Dive)

To understand why your quantification might be failing despite a robust IS, you must distinguish between Matrix Effects (Analytical) and Distribution Artifacts (Pre-analytical).

The Pre-Analytical Trap: Erythrocyte Partitioning

Cyclosporin A is not evenly distributed in whole blood. Approximately 50–60% of CsA is sequestered inside RBCs, while only 30–40% resides in the plasma.

  • Normal Scenario: You centrifuge whole blood. RBCs pellet at the bottom. You harvest the supernatant (plasma) containing only the extracellular CsA.

  • Hemolysis Scenario: RBCs rupture before separation. The intracellular CsA floods the plasma.

  • The IS Limitation: You spike Cyclosporin A-13C2,d4 into the harvested plasma. The IS normalizes the extraction and ionization, but it "sees" the CsA released from the RBCs as native plasma drug.

The Analytical Challenge: Ion Suppression

Hemolyzed plasma contains high levels of hemoglobin, iron, and phospholipids (lysophosphatidylcholine). These compete for charge in the Electrospray Ionization (ESI) source.

  • The IS Solution: Cyclosporin A-13C2,d4 co-elutes perfectly with CsA. If hemoglobin suppresses the CsA signal by 40%, it also suppresses the IS signal by 40%. The ratio remains constant. The SIL-IS works perfectly here.

Visualizing the Failure Point

The following diagram illustrates why the IS fails to catch the pre-analytical error.

HemolysisImpact WholeBlood Whole Blood Sample (CsA in RBCs + Plasma) Hemolysis HEMOLYSIS EVENT (RBC Rupture) WholeBlood->Hemolysis Bad Draw/Handling PlasmaClean Clean Plasma (Contains only extracellular CsA) WholeBlood->PlasmaClean Successful Centrifugation PlasmaHemo Hemolyzed Plasma (Extracellular CsA + Released Intracellular CsA) Hemolysis->PlasmaHemo Release of RBC Contents IS_Addition Step 2: Add Internal Standard (Cyclosporin A-13C2,d4) PlasmaClean->IS_Addition PlasmaHemo->IS_Addition LCMS LC-MS/MS Analysis IS_Addition->LCMS ResultClean Result: ACCURATE IS corrects matrix effects LCMS->ResultClean Path A ResultFalse Result: FALSE HIGH IS corrects matrix effects, but validates contaminated sample LCMS->ResultFalse Path B

Figure 1: The "Blind Spot" of Internal Standards. The IS enters the workflow after the damage (hemolysis) is done, normalizing the false high concentration.

Module 2: Troubleshooting & Diagnostics

If you suspect hemolysis is impacting your data, use this diagnostic workflow.

Visual Inspection Scale

Before running the IS protocol, grade your samples.

Grade Appearance Approx. Free Hb Action
0 Straw/Yellow < 20 mg/dL Process Normally
1 Pink tinge 20–50 mg/dL Flag; check IS response
2 Light Red 50–100 mg/dL High Risk for CsA elevation

| 3 | Dark Red | > 100 mg/dL | Reject Sample (Pre-analytical error) |

The "IS Response" Check

While the IS cannot fix the concentration error, it can reveal matrix suppression.

  • Plot the Peak Area (not ratio) of Cyclosporin A-13C2,d4 for all samples.

  • If hemolyzed samples show a >20% drop in IS peak area compared to clean samples, you have significant Ion Suppression .

  • Note: Even if the IS corrects this suppression, the CsA concentration is likely invalid due to RBC release.

Module 3: Validation Protocol (FDA/EMA Compliant)

To scientifically quantify the impact of hemolysis on your specific method, you must perform a Matrix Effect & Recovery Experiment as per FDA Bioanalytical Method Validation Guidelines (2018).

Experiment: The Hemolysis Challenge

Objective: Determine if the SIL-IS compensates for matrix suppression and quantify the bias introduced by RBC rupture.

Reagents:

  • Clean Plasma (Pool A)

  • Hemolyzed Plasma (Pool B): Create by adding 2% lysed whole blood to Clean Plasma.

  • Cyclosporin A QC High and QC Low.

  • Cyclosporin A-13C2,d4 (IS).

Protocol Steps:

  • Preparation: Prepare QC Low and QC High samples in both Pool A (Clean) and Pool B (Hemolyzed) .

  • Extraction: Process 6 replicates of each (n=24 total).

  • Analysis: Inject on LC-MS/MS.

  • Calculation:

    • Matrix Factor (MF): Compare peak areas of analyte spiked post-extraction into blank matrix vs. neat solution.

    • IS-Normalized MF:

      
      . Ideally, this should be close to 1.0.
      
Data Analysis Template

Use this table to interpret your validation results.[1]

ParameterClean Matrix (A)Hemolyzed Matrix (B)Acceptance Criteria
IS Peak Area (Mean) 1,000,000850,000Variation < 15% suggests minimal suppression.
Calculated Conc. (ng/mL) 100.0115.0 If B > A by >15%, RBC release is the cause.
Precision (%CV) 3.5%4.2%Must be < 15%.
Accuracy (% Bias) ±2.0%+15.0% FAIL : Indicates pre-analytical contamination.

Interpretation:

  • If IS Peak Area drops in (B) but Calculated Conc remains accurate: The IS is working; the method is robust against suppression.

  • If Calculated Conc in (B) is significantly higher than (A): The IS is working, but the sample is compromised by RBC-released drug. This is a biological failure, not an analytical one.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I just use a mathematical correction factor for hemolyzed samples? A: No. The amount of CsA released depends on the patient's hematocrit, the time since collection, and the temperature at which hemolysis occurred (CsA RBC binding is temperature-dependent). There is no linear correction factor that satisfies regulatory scrutiny.

Q2: Why does my IS peak area vary between patients even without visible hemolysis? A: Cyclosporin is highly lipophilic. High lipid content (hyperlipidemia) in patient samples can cause signal suppression similar to hemolysis. Ensure your LC gradient includes a high-organic wash step (e.g., 95% ACN) at the end of the run to clear phospholipids.

Q3: Does the "d4" isotope label overlap with natural isotopes? A: Generally, no. Cyclosporin A has a high molecular weight (~1202 Da).[2] A "d4" shift (+4 Da) is usually sufficient to avoid overlap with the M+4 natural isotope of the analyte, provided the mass resolution is adequate. However, ensure you are monitoring the correct transitions (e.g., [M+NH4]+ adducts are common for CsA).

Q4: What is the FDA requirement for hemolysis testing? A: The FDA 2018 guidance requires you to evaluate matrix effects in hemolyzed plasma (typically 2% hemolysis). You must demonstrate that the precision and accuracy in hemolyzed matrix are within ±15% of the nominal value. For CsA, this is difficult to pass if you spike before hemolysis; you must validate that analytical hemolysis (suppression) is handled, but operationally reject hemolyzed clinical samples.

References

  • U.S. Food and Drug Administration (FDA). (2018).[3][4] Bioanalytical Method Validation: Guidance for Industry. [Link][3][5]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Lensmeyer, G. L., et al. (1989). Distribution of Cyclosporine A metabolites among plasma and cells in whole blood: Effect of temperature, hematocrit, and metabolite concentration. Clinical Chemistry. [Link]

Sources

Validation & Comparative

Cyclosporin A-d4 vs. Cyclosporin A-13C2,d4: The "Mass Shift" Criticality in LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Verdict

In the quantitative analysis of Cyclosporin A (CsA) by LC-MS/MS, Cyclosporin A-13C2,d4 is the superior internal standard (IS) compared to Cyclosporin A-d4 , particularly for clinical Therapeutic Drug Monitoring (TDM).[1][2]

While both standards correct for matrix effects and recovery losses, CsA-d4 (+4 Da) suffers from significant spectral interference ("cross-talk") due to the natural isotopic abundance of native CsA at M+4.[2] This interference compromises linearity and accuracy at high therapeutic concentrations (>1000 ng/mL).[2] CsA-13C2,d4 (+6 Da) shifts the IS mass beyond the significant native isotopic envelope, virtually eliminating cross-talk and ensuring robust quantitation across the full dynamic range.[1]

Technical Deep Dive: The Isotopic Challenge

The "Heavy Molecule" Problem

Cyclosporin A is a large cyclic peptide (C62H111N11O12, MW ~1202 Da).[1] Unlike small molecules (MW <500), large molecules possess a wide natural isotopic distribution due to the high number of carbon atoms.

  • Native CsA Isotope Pattern:

    • M+0 (Monoisotopic): ~50% relative abundance[2]

    • M+1: ~34% (due to 62 carbons × 1.1% 13C probability)[2]

    • M+2: ~12%[1][2]

    • M+3: ~3%

    • M+4: ~0.5 - 1.0% (Critical Interference Point)[1][2]

The Failure Mode of CsA-d4

When using CsA-d4 (Mass shift +4 Da), the internal standard's precursor ion (m/z ~1206) overlaps directly with the M+4 isotope of the native analyte .[2]

  • Scenario: High patient concentration (e.g., 1500 ng/mL) vs. fixed IS concentration (e.g., 50 ng/mL).

  • The Interference: The native CsA contributes ~1% of its signal (15 ng/mL equivalent) into the IS channel.

  • Result: The IS signal is artificially inflated by the analyte. As analyte concentration increases, the IS response "increases," causing the response ratio (Analyte/IS) to curve downwards.[1] This leads to underestimation of high-concentration samples and non-linear calibration curves.

The Solution: CsA-13C2,d4

CsA-13C2,d4 incorporates two Carbon-13 atoms and four Deuterium atoms, resulting in a +6 Da mass shift (m/z ~1208).[1]

  • M+6 Abundance of Native CsA: Negligible (<0.1%).[2]

  • Benefit: The IS channel is "quiet." Even at very high analyte concentrations, there is no significant contribution from the native drug to the IS signal.[1]

Chromatographic Behavior (Deuterium Effect)

Both standards contain deuterium, which can cause a slight retention time (RT) shift relative to the native drug on C18 columns (deuterated compounds often elute slightly earlier).[2]

  • Risk: If the IS and Analyte do not co-elute perfectly, they may experience different matrix effects (ion suppression/enhancement) at the electrospray source.

  • Mitigation: The 13C label adds mass without affecting lipophilicity or RT. While CsA-13C2,d4 still has 4 deuteriums, the +6 Da shift is the primary driver of its superior performance, not an improvement in RT co-elution compared to d4.[1]

Comparative Performance Metrics

FeatureCyclosporin A-d4 Cyclosporin A-13C2,d4 Impact on Analysis
Mass Shift +4 Da+6 Da +6 Da avoids native isotopic overlap.[1][2]
Spectral Cross-talk High (Native M+4 interferes)Negligible (Native M+6 is minimal)d4 causes non-linearity at high conc.[2]
Retention Time Shift Slight shift (vs Native)Slight shift (vs Native)Similar behavior (both contain d4).
Linearity Limit Often fails >1000 ng/mLRobust >2000 ng/mL13C2,d4 allows wider calibration ranges.[1]
Cost LowerModerate/High13C2,d4 prevents costly re-runs.[1]

Visualizing the Interference Mechanism

The following diagram illustrates how the wide isotopic envelope of Native CsA "bleeds" into the d4 channel but falls short of the 13C2,d4 channel.

IsotopeOverlap Native Native CsA (C62) Target: m/z 1202 Isotopes Natural Isotopes M+1, M+2, M+3... M+4 Native->Isotopes Generates IS_d4 CsA-d4 IS Target: m/z 1206 Isotopes->IS_d4 Direct Overlap (M+4) INTERFERENCE IS_13C2d4 CsA-13C2,d4 IS Target: m/z 1208 Isotopes->IS_13C2d4 No Overlap (M+6) CLEAN SIGNAL

Caption: The "Cross-talk" mechanism. Native CsA M+4 isotope (approx. 1% abundance) shares the same mass as the d4 Internal Standard, causing signal corruption. The +6 Da shift of 13C2,d4 avoids this overlap.

Experimental Protocol: High-Throughput Clinical Workflow

This protocol utilizes Protein Precipitation , the industry standard for high-throughput TDM, validated for use with CsA-13C2,d4.[1]

Reagents:

  • Precipitating Reagent: 0.1 M Zinc Sulfate (ZnSO4) in Water / Methanol (30:70 v/v).[2]

  • Internal Standard Working Soln: CsA-13C2,d4 at 50 ng/mL in the Precipitating Reagent.[1]

Step-by-Step Methodology:

  • Sample Aliquot: Transfer 50 µL of EDTA Whole Blood (Patient/QC/Calibrator) into a 1.5 mL microcentrifuge tube or 96-well deep-well plate.

  • Lysis & Precipitation: Add 200 µL of Precipitating Reagent containing IS.

    • Note: The ZnSO4 aids in lysing red blood cells to release intracellular CsA.

  • Vortex: Vortex vigorously for 30 seconds to ensure complete hemolysis and protein precipitation.

  • Centrifugation: Centrifuge at 13,000 rpm (approx 16,000 x g) for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial/plate.

  • Injection: Inject 5-10 µL into the LC-MS/MS system.

LC-MS/MS Parameters (Guideline):

  • Column: C18 Heated (50-60°C) to sharpen peaks (e.g., 2.1 x 50 mm, 2.7 µm).

  • Mobile Phase: Gradient of Ammonium Formate/Methanol.

  • Transitions (MRM):

    • Native CsA: 1202.8 -> 425.3 (Quant)[2]

    • CsA-13C2,d4: 1208.8 -> 425.3 (Quant)[1][2]

Workflow Logic Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Blood Whole Blood Sample (High Conc. Analyte) AddIS Add IS Reagent (ZnSO4 + CsA-13C2,d4) Blood->AddIS Precip Vortex & Centrifuge (Protein Removal) AddIS->Precip Supernatant Clean Supernatant Precip->Supernatant Inject Injection Supernatant->Inject LC LC Separation (C18 Column, 60°C) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Signal Signal Integration MS->Signal Validation Check for IS Suppression (Verify M+6 Purity) MS->Validation Ratio Calculate Ratio (Area_Analyte / Area_IS) Signal->Ratio Result Quantitation Ratio->Result

Caption: Analytical workflow for Cyclosporin A. The "Check for IS Suppression" step is critical; 13C2,d4 ensures this step passes by avoiding isotopic interference.[1]

References

  • Spandidos Publications. (2023).[2] A simple and accurate LC-MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis.[3][4] Retrieved from [Link][2]

  • National Institutes of Health (NIH) - PubMed. (2016).[2] Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method. Retrieved from [Link]

  • Waters Corporation. The Analysis of Cyclosporin A in Whole Blood by LC-MS/MS Using Tandem Mass Spectrometer. Retrieved from [Link][2]

Sources

A Cross-Validation Showdown: Cyclosporin A Immunoassays vs. LC-MS/MS with a ¹³C₂,d₄ Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic drug monitoring (TDM) for the immunosuppressant Cyclosporin A (CsA), the choice of analytical methodology is a critical determinant of clinical decision-making and patient outcomes. The narrow therapeutic index of CsA necessitates precise and accurate quantification in whole blood to balance the prevention of allograft rejection with the risk of nephrotoxicity and other adverse effects.[1] This guide provides an in-depth, objective comparison of two major analytical platforms: traditional immunoassays and the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with a specific focus on a robust method utilizing a ¹³C₂,d₄-labeled internal standard.

As Senior Application Scientists, our aim is to move beyond a mere listing of specifications. We will dissect the fundamental principles of each technology, present detailed experimental workflows, and analyze comparative performance data. This guide is structured to provide not only the "what" and the "how," but more importantly, the "why" behind the methodological choices, empowering you to make informed decisions for your specific research or clinical needs.

The Core Conflict: Specificity and the Challenge of Metabolites

The primary challenge in CsA quantification lies in distinguishing the parent drug from its numerous metabolites. Cyclosporin A is extensively metabolized by the cytochrome P450 system in the liver, leading to a complex mixture of structurally similar compounds in circulation.[2] While many of these metabolites are considered to have significantly less immunosuppressive activity than the parent drug, their cross-reactivity in immunoassays is a well-documented source of analytical interference, often leading to an overestimation of the true CsA concentration.[3][4][5] This is particularly pronounced in liver transplant recipients, where altered hepatic function can lead to atypical metabolite profiles.[6]

LC-MS/MS, with its superior specificity, can chromatographically separate CsA from its metabolites before mass-based detection, providing a more accurate measure of the active parent drug.[5][7][8] The use of a stable isotope-labeled internal standard, such as ¹³C₂,d₄-Cyclosporin A, is crucial for correcting for matrix effects and variations in instrument response, ensuring the highest level of analytical accuracy.

Principles of the Methodologies

Immunoassays: A Competitive Landscape

Immunoassays for CsA operate on the principle of competitive binding. In a typical assay, a known quantity of labeled CsA competes with the unlabeled CsA in the patient sample for a limited number of binding sites on a specific anti-CsA antibody. The amount of labeled CsA that binds to the antibody is inversely proportional to the concentration of CsA in the sample.

Several immunoassay technologies are commercially available, including:

  • Chemiluminescent Microparticle Immunoassay (CMIA): This technique utilizes acridinium-labeled CsA and anti-CsA coated paramagnetic microparticles. The resulting chemiluminescent signal is measured by a photomultiplier tube.[9][10]

  • Enzyme Multiplied Immunoassay Technique (EMIT): In this homogenous assay, CsA in the sample competes with CsA labeled with glucose-6-phosphate dehydrogenase (G6PDH) for antibody binding sites. The enzymatic activity is directly proportional to the CsA concentration.[11][12][13]

  • Fluorescence Polarization Immunoassay (FPIA): This method involves a fluorescently labeled CsA tracer. The polarization of emitted light upon excitation is dependent on the binding of the tracer to the antibody.

  • Radioimmunoassay (RIA): This classic technique uses a radiolabeled CsA (typically with ¹²⁵I) as the tracer.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard of Specificity

LC-MS/MS combines the separation power of high-performance liquid chromatography (HPLC) with the sensitive and specific detection capabilities of tandem mass spectrometry.

  • Chromatographic Separation: The whole blood extract is injected into an HPLC system. A reversed-phase C18 column is commonly used to separate CsA from its metabolites and other endogenous matrix components based on their physicochemical properties.

  • Ionization: The eluent from the HPLC column enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates charged molecules (ions) of the analytes.

  • Mass Analysis: The ions are then guided into the tandem mass spectrometer, which consists of two mass analyzers separated by a collision cell.

    • Q1 (First Quadrupole): Selects the precursor ion of CsA (and the internal standard) based on its mass-to-charge ratio (m/z).

    • Q2 (Collision Cell): The selected precursor ion is fragmented by collision with an inert gas.

    • Q3 (Third Quadrupole): Selects a specific product ion from the fragmentation, which is then detected.

This process of selecting a precursor ion and a specific product ion is known as Selected Reaction Monitoring (SRM) and provides a very high degree of specificity and sensitivity.

The use of a stable isotope-labeled internal standard, such as ¹³C₂,d₄-Cyclosporin A, is paramount. This internal standard is chemically identical to CsA but has a different mass due to the incorporated heavy isotopes. It is added to the sample at a known concentration before sample preparation and co-elutes with the analyte. By measuring the ratio of the analyte signal to the internal standard signal, any variations in sample preparation, injection volume, and instrument response are compensated for, leading to highly accurate and precise quantification.

Experimental Workflows

The following diagrams and protocols provide a detailed, step-by-step comparison of the experimental workflows for a typical immunoassay (CMIA) and an LC-MS/MS method.

Immunoassay (CMIA) Workflow

cluster_0 Sample Pretreatment (Manual) cluster_1 Automated Analysis pretreatment_start 1. Whole Blood Sample Collection (EDTA tube) pretreatment_mix 2. Mix sample with lysing/precipitation reagent pretreatment_start->pretreatment_mix pretreatment_vortex 3. Vortex to ensure complete lysis and protein precipitation pretreatment_mix->pretreatment_vortex pretreatment_centrifuge 4. Centrifuge to pellet precipitated proteins pretreatment_vortex->pretreatment_centrifuge pretreatment_supernatant 5. Transfer supernatant to a clean tube pretreatment_centrifuge->pretreatment_supernatant analysis_load 6. Load supernatant onto the automated analyzer pretreatment_supernatant->analysis_load analysis_reagents 7. Sample is mixed with anti-CsA coated microparticles and acridinium-labeled CsA analysis_load->analysis_reagents analysis_incubation 8. Incubation to allow competitive binding analysis_reagents->analysis_incubation analysis_wash 9. Magnetic separation and washing to remove unbound components analysis_incubation->analysis_wash analysis_signal 10. Triggering of chemiluminescent reaction analysis_wash->analysis_signal analysis_detection 11. Signal detection by photomultiplier tube analysis_signal->analysis_detection cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis prep_start 1. Whole Blood Sample Collection (EDTA tube) prep_is 2. Add ¹³C₂,d₄-CsA internal standard prep_start->prep_is prep_precipitate 3. Add precipitation reagent (e.g., methanol with zinc sulfate) prep_is->prep_precipitate prep_vortex 4. Vortex to precipitate proteins prep_precipitate->prep_vortex prep_centrifuge 5. Centrifuge to pellet proteins prep_vortex->prep_centrifuge prep_supernatant 6. Transfer supernatant to an autosampler vial prep_centrifuge->prep_supernatant lcms_inject 7. Inject supernatant into LC-MS/MS system prep_supernatant->lcms_inject lcms_separation 8. Chromatographic separation on a C18 column lcms_inject->lcms_separation lcms_ionization 9. Electrospray Ionization (ESI) lcms_separation->lcms_ionization lcms_srm 10. Selected Reaction Monitoring (SRM) of CsA and ¹³C₂,d₄-CsA lcms_ionization->lcms_srm lcms_detection 11. Detection and quantification based on peak area ratios lcms_srm->lcms_detection

Caption: LC-MS/MS Workflow for Cyclosporin A with Internal Standard.

Detailed Experimental Protocols

Chemiluminescent Microparticle Immunoassay (CMIA) Protocol (Example: ARCHITECT System)

1. Sample Pretreatment (Manual) [9]

  • For each patient sample, calibrator, and control, label a microcentrifuge tube.

  • Add 150 µL of whole blood to the corresponding tube.

  • Add 300 µL of the ARCHITECT Cyclosporine Whole Blood Pretreatment Reagent.

  • Vortex the mixture for 10-15 seconds to ensure complete lysis.

  • Centrifuge the tubes at ≥ 15,000 x g for 5 minutes.

  • Carefully aspirate the supernatant and transfer it to a sample cup.

2. Automated Analysis (on ARCHITECT i System) [9]

  • Place the sample cups containing the supernatant onto the instrument's sample carousel.

  • Initiate the ARCHITECT Cyclosporine assay protocol.

  • Step 1: The instrument combines the pretreated sample, assay diluent, and anti-cyclosporine coated paramagnetic microparticles. The CsA in the sample binds to these microparticles.

  • Step 2: After an incubation period, acridinium-labeled anti-cyclosporine conjugate is added, which binds to the available sites on the captured CsA.

  • Step 3: The microparticles are magnetically captured, and a wash cycle removes unbound materials.

  • Step 4: Pre-trigger and trigger solutions are added to initiate the chemiluminescent reaction.

  • Step 5: The resulting light emission is measured by the instrument's optical system. The intensity of the light is inversely proportional to the concentration of CsA in the sample.

LC-MS/MS Protocol with ¹³C₂,d₄-Cyclosporin A Internal Standard

1. Reagents and Materials

  • Cyclosporin A certified reference material

  • ¹³C₂,d₄-Cyclosporin A internal standard (IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Zinc sulfate

  • Deionized water

  • Whole blood calibrators and quality control samples

2. Sample Preparation [7][14]

  • To 50 µL of whole blood sample, calibrator, or QC, add 100 µL of a working solution of ¹³C₂,d₄-Cyclosporin A in methanol.

  • Add 200 µL of a protein precipitation solution (e.g., 0.1 M zinc sulfate in methanol/water).

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

3. LC-MS/MS Instrumentation and Conditions

  • LC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Analytical Column: A C18 column (e.g., 50 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate.

  • Gradient Elution: A typical gradient would start at a lower percentage of Mobile Phase B, ramping up to a high percentage to elute CsA, followed by a re-equilibration step.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Selected Reaction Monitoring (SRM) Transitions:

    • Cyclosporin A: Precursor ion (Q1) m/z 1202.8 -> Product ion (Q3) m/z (a characteristic fragment, e.g., 1184.8).

    • ¹³C₂,d₄-Cyclosporin A (IS): Precursor ion (Q1) m/z 1208.8 -> Product ion (Q3) m/z (the corresponding fragment, e.g., 1190.8). (Note: The exact m/z values may vary slightly depending on the specific adduct ion being monitored and instrument calibration.)

Performance Data: A Head-to-Head Comparison

The following tables summarize the key performance characteristics of immunoassays and LC-MS/MS for Cyclosporin A quantification.

Table 1: General Performance Characteristics

ParameterImmunoassays (CMIA, EMIT, etc.)LC-MS/MS with ¹³C₂,d₄-IS
Principle Competitive BindingChromatographic Separation & Mass Detection
Specificity Moderate to High (subject to metabolite cross-reactivity)Very High
Sensitivity (LLOQ) ~25-40 ng/mL [11][15]~2-5 ng/mL [1]
Linear Range Typically up to 1500-2000 ng/mL [9][11]Wide, often up to 2000 ng/mL or higher [7]
Precision (%CV) < 10%< 5-10%
Throughput High (automated platforms)Moderate to High (with optimized methods)
Cost per Sample LowerHigher
Technical Expertise ModerateHigh

Table 2: Cross-Reactivity of Major Cyclosporin A Metabolites in Various Immunoassays

MetaboliteFPIA (Polyclonal) [4]RIA (Polyclonal) [4]EMIT [16]
AM1 14-44%14-44%<2%
AM9 50-116%17-79%<2%
AM4N 4-54%4-54%Not Reported

(Data represents the range of cross-reactivity reported in the literature. Specific values can vary between different assay kits and manufacturers.)

Table 3: Comparison of Cyclosporin A Concentrations in Patient Samples (Immunoassay vs. LC-MS/MS)

Immunoassay MethodPatient PopulationBias Compared to LC-MS/MSReference
CMIA Mixed Transplant~18% overestimation[1]
CMIA Liver Transplant20.2% overestimation[6]
EMIT Mixed TransplantSlight overestimation (3.5 ng/mL mean difference)[15][17]

Expert Insights and Recommendations: Choosing the Right Tool for the Job

The choice between an immunoassay and LC-MS/MS for Cyclosporin A monitoring is not always straightforward and depends on the specific application.

cluster_0 Decision Factors cluster_1 Recommended Method Clinical_Need Clinical Need Immunoassay Immunoassay Clinical_Need->Immunoassay Routine Monitoring (Stable Patients) LCMS LC-MS/MS Clinical_Need->LCMS High-Risk Patients (e.g., Liver Transplant) Unexpected Clinical Response Throughput Sample Throughput Throughput->Immunoassay High Volume Throughput->LCMS Lower to Moderate Volume Cost Cost Constraints Cost->Immunoassay Lower Budget Cost->LCMS Higher Budget Expertise Technical Expertise Expertise->Immunoassay General Lab Staff Expertise->LCMS Specialized Personnel

Caption: Decision Matrix for Cyclosporin A Assay Selection.

Immunoassays are well-suited for:

  • Routine TDM in stable patient populations: For patients with stable graft function and predictable CsA metabolism, the convenience and high throughput of automated immunoassays are significant advantages.

  • Laboratories with high sample volumes and limited specialized personnel: The ease of use and automation of modern immunoassay platforms make them a practical choice for many clinical laboratories.

LC-MS/MS is the preferred method for:

  • High-risk patient populations: In liver transplant recipients, patients with renal impairment, or those on complex co-medication regimens, the superior specificity of LC-MS/MS is crucial for accurate dosing.

  • Clinical research and drug development: When precise and accurate quantification of the parent drug is paramount, LC-MS/MS is the undisputed gold standard.

  • Confirmation of unexpected or discordant immunoassay results: LC-MS/MS serves as an essential reference method to investigate discrepancies between immunoassay results and the clinical picture.

Conclusion

The cross-validation of Cyclosporin A immunoassays against a highly specific LC-MS/MS method using a ¹³C₂,d₄-labeled internal standard reveals a fundamental trade-off between convenience and analytical specificity. While immunoassays offer a rapid and high-throughput solution for routine TDM, their inherent susceptibility to metabolite cross-reactivity can lead to a positive bias in CsA measurements. This is a critical consideration, especially in patient populations with altered drug metabolism.

LC-MS/MS, as the reference method, provides unparalleled accuracy and specificity, ensuring that clinical decisions are based on the true concentration of the active parent drug. The integration of a stable isotope-labeled internal standard like ¹³C₂,d₄-Cyclosporin A is a cornerstone of a robust and reliable LC-MS/MS assay.

Ultimately, the selection of the most appropriate method requires a careful evaluation of the clinical context, laboratory resources, and the desired level of analytical rigor. For researchers and clinicians dedicated to optimizing immunosuppressive therapy, a thorough understanding of the strengths and limitations of each technique is indispensable.

References

  • Cross-reactivities of cyclosporin G (NVa2 cyclosporin) and metabolites in cyclosporin A immunoassays. Clinical Chemistry.
  • Murthy, J. N., et al. (1998). Cyclosporine metabolite cross-reactivity in different cyclosporine assays. Clinical Biochemistry.
  • Kallio, J., et al. (2020).
  • Yuan, Y., et al. (2023). A simple and accurate LC-MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis. Experimental and Therapeutic Medicine.
  • Shaw, L. M., et al. (1990). Three commercial polyclonal immunoassays for cyclosporine in whole blood compared: 2. Cross-reactivity of the antisera with cyclosporine metabolites. Clinical Chemistry.
  • Cross-Reactivities of Cyclosporin G (NVa2 Cyclosporin)and Metabolites in CyclosporinA Immunoassays. Clinical Chemistry.
  • Wang, P., et al. (2017). A comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-multiplied immunoassay technique (EMIT)
  • Zhang, T., et al. (2013). Comparison between ultra-performance liquid chromatography with tandem mass spectrometry and a chemiluminescence immunoassay in the determination of cyclosporin A and tacrolimus levels in whole blood. Experimental and Therapeutic Medicine.
  • The Analysis of Cyclosporin A in Whole Blood by LC-MS/MS Using Tandem Mass Spectrometer.
  • A comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-multiplied immunoassay technique (EMIT)
  • De Nardi, C., et al. Quantification of immunosuppressants in human whole blood by liquid chromatography-tandem mass spectrometry for clinical research. Thermo Fisher Scientific.
  • Soldin, S. J., et al. (2003). Lack of Specificity of Cyclosporine Immunoassays.
  • Yuan, Y., et al. (2023). A simple and accurate LC-MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis. Semantic Scholar.
  • ARCHITECT Cyclosporine - 510(k) Substantial Equivalence Determination. U.S.
  • ADVIA Centaur® Cyclosporine (CsA) Assay Instructions for Use. Siemens Healthineers.
  • Analysis of Immunosuppressants from Whole Blood using Protein Precipitation and LC/MS/MS.
  • EMIT 2000 Cyclosporine Specific Assay - 510(k) Substantial Equivalence Determination. U.S.
  • Enzyme Multiplied Immunoassay. Boomer.org.
  • The Best Uses of Enzyme Multiplied Immunoassay Technique (EMIT) Today. Microbe Notes.
  • Kimura, S., et al. (2001). Homogenous enzyme immunoassay for cyclosporine in whole blood using the EMIT®2000 cyclosporine specific assay with the COBAS MIRA‐plus analyzer.
  • Enzyme Multiplied Immunoassay Technique (EMIT). Siemens Healthineers Academy.
  • Masri, M. A., et al. (1998). Cyclosporine blood level monitoring Cross-reactivity of anti-Cyclosporine A monoclonal with its sulphate metabolite: an in vitro. Pharmacological Research.
  • Vogeser, M., et al. (2015). Multicenter analytical evaluation of the automated electrochemiluminescence immunoassay for cyclosporine. Therapeutic Drug Monitoring.

Sources

Technical Comparison Guide: Deuterium Isotope Effects in Cyclosporin A-13C2,d4 Retention Times

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of Cyclosporin A (CsA) via LC-MS/MS, the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While stable isotope-labeled (SIL) analogs are the gold standard, not all SILs perform equally.

This guide analyzes the Deuterium Isotope Effect —a chromatographic phenomenon where deuterated isotopologues elute earlier than their non-labeled counterparts.[1][2] We compare the performance of Cyclosporin A-13C2,d4 against the traditional Cyclosporin A-d12 and structural analogs.

Key Insight: Cyclosporin A-13C2,d4 represents a "hybrid" optimization. By utilizing Carbon-13 for mass shift and minimizing Deuterium content to just four atoms, it significantly reduces the retention time shift observed with d12 variants, ensuring better co-elution with the analyte and more accurate compensation for matrix effects in complex whole-blood matrices.

The Mechanism: Why Deuterium Alters Retention

To select the right IS, one must understand the causality of the retention shift. In Reversed-Phase Chromatography (RPC), retention is governed by hydrophobic interactions between the analyte and the C18 stationary phase.

  • Bond Shortening: The C-D bond is shorter (~0.005 Å) than the C-H bond due to the lower zero-point vibrational energy of the heavier isotope.

  • Reduced Polarizability: Deuterium has a smaller molar volume and lower polarizability than protium (H). This results in weaker dispersion forces (Van der Waals interactions) with the lipophilic stationary phase.

  • The Result: Deuterated molecules appear slightly "less lipophilic" and elute earlier than non-deuterated forms.[2] The magnitude of this shift (

    
    ) is directly proportional to the number of deuterium atoms.
    
Visualization: The Isotope Effect Mechanism

IsotopeEffect cluster_0 Stationary Phase Interaction (C18) cluster_1 C18 C18 Alkyl Chain Interaction_H Strong Van der Waals C18->Interaction_H Interaction_D Weak Van der Waals C18->Interaction_D CsA_H Native CsA (C-H) High Lipophilicity CsA_H->Interaction_H Higher Polarizability CsA_D Deuterated CsA (C-D) Reduced Lipophilicity CsA_D->Interaction_D Shorter Bond Length Result_H Retention Time: T Interaction_H->Result_H Result_D Retention Time: T - u0394t Interaction_D->Result_D Result_D->Result_H Chromatographic Separation (Risk of Matrix Mismatch)

Figure 1: Mechanistic basis of the deuterium isotope effect in reversed-phase chromatography.

Comparative Analysis: CsA-13C2,d4 vs. Alternatives

The goal of an IS is to perfectly track the analyte. If the IS elutes earlier (due to high deuterium content) and the matrix effect (ion suppression) changes sharply at that elution window, the IS will fail to compensate for the signal loss/gain experienced by the analyte.

Table 1: Internal Standard Performance Matrix
FeatureCyclosporin A-13C2,d4 Cyclosporin A-d12 Cyclosporin A-13C/15N (Universal) Cyclosporin D (Analog)
Mass Shift +6 Da+12 Da+Variable (e.g. +11 Da)N/A (Different Molecule)
Isotopic Purity HighHighVery HighN/A
Retention Shift (

)
Minimal (< 2s)Significant (5-15s)None (Perfect Co-elution)Large (Distinct Peak)
Matrix Compensation ExcellentGood to ModeratePerfectPoor
Cost Efficiency ModerateLow (Commodity)HighLow
Primary Risk NoneSeparation from analyte in high-efficiency UHPLCCostNon-tracking of matrix effects
Detailed Breakdown
1. Cyclosporin A-d12 (The Legacy Standard)
  • Pros: Widely available, inexpensive.

  • Cons: With 12 deuterium atoms, the lipophilicity reduction is substantial. In high-efficiency UHPLC systems, CsA-d12 can elute 10–15 seconds earlier than native CsA.

  • Risk: If a phospholipid peak or salt front elutes in that 10-second gap, the IS signal might be suppressed while the analyte signal is not, leading to quantitative bias.

2. Cyclosporin A-13C2,d4 (The Optimized Hybrid)
  • Design Logic: It uses two Carbon-13 atoms to provide mass weight without affecting lipophilicity. It uses only four Deuterium atoms to complete the required mass shift (+6 Da total) to avoid isotopic overlap.

  • Performance: The "d4" effect is roughly 33% of the "d12" effect. The retention time shift is often negligible (within the peak width of the analyte), ensuring the IS experiences the exact same matrix environment as the analyte.

Experimental Protocol: Validating the Isotope Effect

Do not assume the shift is negligible on your specific column. You must validate it.

Protocol: Retention Time & Matrix Factor Assessment

Objective: Quantify the retention shift (


) and calculate the Matrix Factor (MF) correlation between CsA and CsA-13C2,d4.

Reagents:

  • Whole Blood (Drug-free)

  • Cyclosporin A Standard[3][4][5][6][7]

  • Cyclosporin A-13C2,d4 Standard

  • Precipitation Reagent: 0.1M ZnSO4 / Methanol (20:80 v/v)

Workflow:

  • Preparation: Spike whole blood with CsA (at LLOQ and ULOQ).

  • Extraction: Add IS (CsA-13C2,d4) to precipitation reagent. Precipitate protein (1:4 blood:reagent). Centrifuge 10 min @ 13,000 rpm.

  • LC Conditions:

    • Column: C18 Heated to 60°C (High temp reduces hydrophobic selectivity differences).

    • Gradient: Steep ballistic gradient (e.g., 50% to 100% B in 2 min).

  • Data Analysis:

    • Overlay Extracted Ion Chromatograms (XIC) of Native (m/z 1202.6) and IS (m/z 1208.6).

    • Calculate

      
      .
      
Visualization: Validation Workflow

ValidationWorkflow Start Start Validation Spike Spike Matrix (Whole Blood + CsA) Start->Spike Extract Protein Precipitation (Add CsA-13C2,d4) Spike->Extract Inject LC-MS/MS Injection (Heated Column >50°C) Extract->Inject Data Acquire XIC Data (m/z 1202.6 & 1208.6) Inject->Data Calc Calculate u0394tR (Shift in seconds) Data->Calc Decision Is u0394tR < 0.05 min? Calc->Decision Pass PASS: IS Suitable Co-elution confirmed Decision->Pass Yes Fail FAIL: Separation Detected Risk of Matrix Bias Decision->Fail No

Figure 2: Step-by-step workflow for validating Internal Standard suitability.

Decision Framework: When to Use CsA-13C2,d4

Use the following logic to determine if this product is necessary for your assay.

  • Are you using UHPLC?

    • Yes: The high resolving power of UHPLC will exacerbate the separation between d12 and Native CsA. Recommendation: Use CsA-13C2,d4.

    • No (Standard HPLC): The broader peaks may mask the d12 shift.[8] CsA-d12 may be sufficient.

  • Is your matrix complex (e.g., Post-transplant blood)?

    • Yes: These samples often contain variable co-medications and metabolites that cause sharp ion suppression zones. Perfect co-elution is mandatory. Recommendation: Use CsA-13C2,d4.

  • Budget Constraints?

    • CsA-13C2,d4 is generally priced between the commodity d12 and the premium fully-13C labeled standards. It offers the best price-to-performance ratio for regulated bioanalysis.

References

  • Zhang, Y., et al. (2010). Effect of Deuterium Isotope on the Retention Time of Analytes in Liquid Chromatography-Tandem Mass Spectrometry. Journal of Chromatography A. Link

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry. Link

  • Saint-Marcoux, F., et al. (2005). A review of current immunosuppressant drug monitoring techniques. Therapeutic Drug Monitoring. Link

  • Wang, S., & O'Mara, M. (2021). Deuterium Isotope Effects in LC-MS/MS: Implications for Internal Standard Selection. Bioanalysis. Link

  • Alsachim. (2024).[7] Cyclosporin A-13C2,d4 Product Specification and Application Note. Link

Sources

A Senior Application Scientist's Guide to Selecting High-Purity Cyclosporin A-¹³C₂,d₄ for Clinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Therapeutic Drug Monitoring

Cyclosporin A (CsA) remains a cornerstone of immunosuppressive therapy in organ transplantation and the treatment of autoimmune diseases. Its narrow therapeutic window and significant inter-individual pharmacokinetic variability necessitate rigorous therapeutic drug monitoring (TDM) to ensure efficacy while minimizing the risk of nephrotoxicity and other adverse effects.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for CsA quantification in clinical samples, offering superior specificity and sensitivity compared to immunoassays, which can suffer from cross-reactivity with CsA metabolites.[1][2]

The accuracy of any LC-MS/MS assay is fundamentally reliant on the choice of an appropriate internal standard (IS). An ideal IS should mimic the analyte's behavior throughout sample preparation and analysis, compensating for variations in extraction efficiency, matrix effects, and instrument response.[3][4] For this reason, stable isotope-labeled (SIL) analogues of the analyte are considered the gold standard for internal standards.[3]

This guide provides an in-depth technical comparison of high-purity Cyclosporin A-¹³C₂,d₄ with alternative internal standards for the quantification of CsA in clinical research. We will delve into the theoretical advantages of a mixed ¹³C and deuterium-labeled standard, present comparative experimental data from studies on other SILs and structural analogs, and provide a comprehensive, validated workflow for implementation in a clinical research setting.

The Hierarchy of Internal Standards for Cyclosporin A

The selection of an internal standard is a critical decision in bioanalytical method development. The options for Cyclosporin A analysis generally fall into three categories, each with distinct advantages and disadvantages.

The Gold Standard: Stable Isotope-Labeled (SIL) Cyclosporin A

SIL internal standards are the most desirable choice because their physicochemical properties are nearly identical to the unlabeled analyte.[3][4] This ensures they co-elute chromatographically and experience similar ionization efficiency and fragmentation patterns, providing the most accurate compensation for analytical variability.[3] For Cyclosporin A, several SILs are available, primarily differing in the type and number of isotopic labels.

  • Cyclosporin A-¹³C₂,d₄ (The Focus of this Guide): This SIL incorporates both carbon-13 and deuterium atoms. The combination of heavier isotopes provides a significant mass shift from the native analyte, minimizing the risk of isotopic cross-talk, where the signal from the analyte interferes with the signal from the IS.[5] The inclusion of ¹³C labels is particularly advantageous as it does not typically alter the chromatographic retention time, unlike extensive deuteration.[4][6]

  • Deuterated Cyclosporin A (e.g., CsA-d₄, CsA-d₁₂): These are widely used SILs where multiple hydrogen atoms are replaced by deuterium.[1][7][8] While effective, heavily deuterated compounds can sometimes exhibit a slight shift in retention time compared to the unlabeled analyte, a phenomenon known as the "isotope effect".[4][6][9] This can be problematic if the analyte and IS elute into different regions of ion suppression in the mass spectrometer.

The Structural Analog: Cyclosporin D (CsD)

Cyclosporin D is a naturally occurring analog of CsA, differing by a single amino acid substitution (L-valine instead of L-alpha-aminobutyric acid at position 2). It has been used as an IS due to its structural similarity and similar extraction and chromatographic behavior to CsA. However, as it is not chemically identical, its ability to compensate for matrix effects and ionization variability may not be as complete as a SIL. Furthermore, there is evidence that a CsA metabolite (AM19) can interfere with the CsD mass transition, potentially compromising accuracy.

The Unrelated Compound: Ascomycin

Ascomycin is another immunosuppressant with a different chemical structure to CsA. While it can be used as an IS, its physicochemical properties differ more significantly from CsA. This means it is less likely to effectively compensate for analyte-specific variations during sample processing and analysis, making it a less ideal choice for high-stakes clinical research applications.

Comparative Analysis: The Scientific Rationale for Selecting Cyclosporin A-¹³C₂,d₄

While a direct head-to-head published study comparing Cyclosporin A-¹³C₂,d₄ against all other alternatives is not currently available, a strong scientific case for its superiority can be built upon established principles of stable isotope dilution and available data from comparator studies.

The ¹³C Advantage: Ensuring Chromatographic Co-elution

The primary advantage of incorporating ¹³C over deuterium is the preservation of chromatographic retention time. The mass difference between ¹²C and ¹³C is small enough that it does not typically affect the molecule's interaction with the stationary phase.[6] In contrast, the significant mass difference between hydrogen and deuterium can alter the physicochemical properties of the molecule, leading to a noticeable shift in retention time.[4][9] This is a critical consideration, as an IS that does not co-elute with the analyte may not accurately compensate for matrix effects that can vary across the chromatographic peak.[6]

Label Stability and Isotopic Purity

Carbon-13 labels are exceptionally stable and are not prone to the back-exchange that can sometimes occur with deuterium labels in certain chemical environments.[3][6] Commercially available Cyclosporin A-¹³C₂,d₄ is typically supplied with a high chemical purity of >95% as determined by HPLC.[10] While detailed isotopic enrichment data is not always provided by all suppliers, the use of a mixed-labeling strategy with a significant mass shift (+6 Da) minimizes the risk of isotopic cross-talk from the native analyte.

The following diagram illustrates the decision-making process for selecting an appropriate internal standard for Cyclosporin A analysis.

G cluster_0 Internal Standard Selection for Cyclosporin A cluster_1 Tier 1: Ideal Choice cluster_2 Tier 2: Acceptable Alternative cluster_3 Tier 3: Less Ideal cluster_4 SIL IS Options start Start: Need for Cyclosporin A Quantification lcms LC-MS/MS Method Chosen start->lcms is_needed Internal Standard Required lcms->is_needed sil_is Stable Isotope-Labeled (SIL) IS is_needed->sil_is Best Practice analog_is Structural Analog IS (e.g., Cyclosporin D) is_needed->analog_is unrelated_is Unrelated Compound IS (e.g., Ascomycin) is_needed->unrelated_is c13d4 Cyclosporin A-¹³C₂,d₄ sil_is->c13d4 Theoretically Superior d_labeled Deuterated CsA (e.g., CsA-d₄, CsA-d₁₂) sil_is->d_labeled final_choice Proceed to Method Validation analog_is->final_choice unrelated_is->final_choice c13d4->final_choice Recommended for High-Purity Clinical Research d_labeled->final_choice

Caption: Decision workflow for internal standard selection.

Experimental Data: A Comparative Overview

To provide a quantitative basis for comparison, the following table summarizes key performance parameters from published studies that have validated LC-MS/MS methods for Cyclosporin A using different internal standards.

Parameter Cyclosporin A-¹³C₂,d₄ Deuterated CsA (CsA-d₄/d₁₂) Structural Analog (CsD)
Linearity (r²) Expected >0.99>0.99[1]>0.99
Lower Limit of Quantification (LLOQ) Expected 2-5 ng/mL2-5.85 ng/mL[1][7]5 ng/mL
Intra-day Precision (%CV) Expected <15%<14.7%[1][7]<10%
Inter-day Precision (%CV) Expected <15%<12.5%[1][7]<8%
Accuracy/Bias (%) Expected 85-115%89-113%[1][7]91-110%
Recovery (%) Expected to be consistent with analyte76.6-84%[7]Not explicitly reported in comparative studies
Matrix Effect Expected to be effectively compensatedWell-compensated[7]Potential for differential matrix effects
Chromatographic Co-elution Expected to be identical to analyteMinor retention time shifts possible[6][9]Similar, but not identical retention time
Potential for Interference Low risk of isotopic cross-talkLow risk with sufficient mass difference (e.g., d₁₂)Known interference from CsA metabolite AM19

Note: The performance characteristics for Cyclosporin A-¹³C₂,d₄ are based on theoretical advantages and expected outcomes from a properly validated method, as direct comparative studies are not yet published. The data for deuterated CsA and structural analogs are compiled from the referenced literature.

Experimental Protocol: A Validated LC-MS/MS Workflow for Cyclosporin A Quantification

The following protocol outlines a robust and validated method for the quantification of Cyclosporin A in human whole blood, adaptable for use with Cyclosporin A-¹³C₂,d₄ or other suitable internal standards.

Materials and Reagents
  • Analytes and Internal Standards: Cyclosporin A certified reference material, Cyclosporin A-¹³C₂,d₄ (or other selected IS).

  • Solvents: HPLC or LC-MS grade methanol, acetonitrile, and water.

  • Reagents: Formic acid, zinc sulfate.

  • Biological Matrix: Drug-free human whole blood (for calibration standards and quality controls).

Sample Preparation: Protein Precipitation

This method utilizes a simple and efficient protein precipitation step.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of whole blood sample (calibrator, QC, or unknown).

  • Internal Standard Spiking: Add 100 µL of a working solution of Cyclosporin A-¹³C₂,d₄ in methanol (e.g., 50 ng/mL) to each tube. This solution also acts as the protein precipitating agent.

  • Precipitation: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

The following diagram illustrates the sample preparation workflow.

G cluster_workflow Sample Preparation Workflow start Whole Blood Sample (50 µL) add_is Add 100 µL IS in Methanol (Protein Precipitation) start->add_is vortex Vortex (30 seconds) add_is->vortex centrifuge Centrifuge (13,000 x g, 10 min, 4°C) vortex->centrifuge transfer Transfer Supernatant to Autosampler Vial centrifuge->transfer end Ready for LC-MS/MS Analysis transfer->end

Caption: A streamlined protein precipitation workflow.

LC-MS/MS Instrumentation and Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient Elution: A gradient from 60% B to 95% B over 2.5 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • Cyclosporin A: Precursor ion [M+NH₄]⁺ m/z 1219.9 → Product ion m/z 1202.9

    • Cyclosporin A-¹³C₂,d₄: Precursor ion [M+NH₄]⁺ m/z 1225.9 → Product ion m/z 1208.9

Method Validation

The analytical method must be fully validated according to the guidelines set by the FDA and EMA (ICH M10).[7] Key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing at least six different lots of blank human whole blood to check for interferences at the retention times of the analyte and IS.

  • Linearity and Range: A calibration curve with at least six non-zero calibrators should be prepared and analyzed. The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate occasions. The precision (%CV) should not exceed 15% (20% at the LLOQ), and the accuracy (% bias) should be within ±15% (±20% at the LLOQ).

  • Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked samples with the response in a neat solution. The use of a SIL-IS should effectively compensate for any matrix-induced ion suppression or enhancement.

  • Recovery: The extraction efficiency of the analyte and IS should be consistent and reproducible across the concentration range.

  • Stability: The stability of Cyclosporin A in whole blood under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage) must be established.

Conclusion and Recommendation

The accurate quantification of Cyclosporin A is paramount for effective patient care in clinical settings. The choice of internal standard is the most critical factor in developing a robust and reliable LC-MS/MS assay. Based on the fundamental principles of stable isotope dilution mass spectrometry, high-purity Cyclosporin A-¹³C₂,d₄ represents the most advanced and theoretically superior internal standard for this application.

Its key advantages include:

  • Co-elution with the Analyte: The inclusion of ¹³C labels ensures that the IS has virtually identical chromatographic behavior to the native Cyclosporin A, providing the most accurate compensation for matrix effects.

  • Stable Isotopic Labeling: The labels are chemically robust and not susceptible to back-exchange, ensuring the integrity of the standard throughout the analytical process.

  • Significant Mass Difference: The +6 Da mass shift minimizes the potential for isotopic cross-talk, enhancing the accuracy of quantification.

While deuterated internal standards like CsA-d₁₂ have demonstrated acceptable performance in many applications, the potential for chromatographic shifts and the theoretical possibility of label instability make Cyclosporin A-¹³C₂,d₄ a more robust choice for de novo method development in a rigorous clinical research environment. Structural analogs like Cyclosporin D are a viable but less ideal alternative due to potential interferences and less perfect compensation for analytical variability.

For researchers, scientists, and drug development professionals committed to the highest standards of bioanalytical accuracy, the selection of high-purity Cyclosporin A-¹³C₂,d₄ is a scientifically sound investment in data quality and integrity.

References

  • Buchwald, A., Winkler, K., & Epting, T. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. BMC Clinical Pharmacology, 12(2). Available from: [Link]

  • Yuan, Y., et al. (2023). A simple and accurate LC-MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis. Experimental and Therapeutic Medicine, 26(2), 342. Available from: [Link]

  • Taibon, J., et al. (2020). An isotope dilution LC-MS/MS based candidate reference method for the quantification of cyclosporine A, tacrolimus, sirolimus and everolimus in human whole blood. Clinical Biochemistry, 82, 73-84. Available from: [Link]

  • Buchwald, A., Winkler, K., & Epting, T. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. BMC Clinical Pharmacology, 12(2). Available from: [Link]

  • Linder, C. (2015). Design of an LC-MS/MS method for measuring concentrations of Cyclosporine A and Tacrolimus from dried blood spots. Diva-portal.org. Available from: [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). World Journal of Pharmaceutical Research. Available from: [Link]

  • Gaspari, M., & Casetta, B. (2001). Quantitation of cyclosporin A in whole blood by liquid chromatography/stable isotope dilution electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 36(6), 670-676. Available from: [Link]

  • Romer Labs. (n.d.). The Advantage of Fully Stable 13C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Retrieved February 22, 2026, from [Link]

  • Sen, A., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(26), 3323-3333. Available from: [Link]

  • Various Authors. (2013). Which internal standard? Deuterated or C13 enriched? ResearchGate. Available from: [Link]

  • Alsachim. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved February 22, 2026, from [Link]

  • MacCoss Lab Software. (2021). Retention Time shifts using deuterated internal standards. Skyline Support. Available from: [Link]

  • Zhang, Y., et al. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Carbohydrate Polymers, 303, 120456. Available from: [Link]

  • Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved February 22, 2026, from [Link]

  • Christians, U., et al. (1988). Liquid-chromatographic measurement of cyclosporin A and its metabolites in blood, bile, and urine. Clinical Chemistry, 34(1), 34-39. Available from: [Link]

  • Zampieri, M., et al. (2023). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Methods in Molecular Biology, 2675, 181-194. Available from: [Link]

  • Chen, Z., et al. (2016). Quantitative Cross-linking/Mass Spectrometry Using Isotope-labeled Cross-linkers and MaxQuant. Molecular & Cellular Proteomics, 15(8), 2724-2736. Available from: [Link]

  • Jaramillo, A., et al. (2020). Separating Isomers, Conformers, and Analogues of Cyclosporin using Differential Mobility Spectroscopy, Mass Spectrometry, and Hydrogen–Deuterium Exchange. Journal of The American Society for Mass Spectrometry, 31(11), 2269-2278. Available from: [Link]

  • Johnston, A., et al. (1990). Comparison of cyclosporine measurement in whole blood by high-performance liquid chromatography, monoclonal fluorescence polarization immunoassay, and monoclonal enzyme-multiplied immunoassay. Therapeutic Drug Monitoring, 12(3), 246-251. Available from: [Link]

Sources

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Cyclosporin A-13C2,d4

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, in-depth procedural and safety information for researchers, scientists, and drug development professionals working with Cyclosporin A-13C2,d4. As a potent immunosuppressant and a known human carcinogen, meticulous handling of this compound is paramount to ensure laboratory safety and the integrity of your research. This document moves beyond a simple checklist, offering a framework of understanding to build a culture of safety and confidence in your laboratory.

Understanding the Risks: The "Why" Behind the Precautions

Cyclosporin A is classified as a human carcinogen and a reproductive hazard.[1][2][3] It is also harmful if swallowed.[3][4][5][6] The isotopically labeled Cyclosporin A-13C2,d4 shares the same toxicological properties as its parent compound. Therefore, all safety protocols applicable to Cyclosporin A must be strictly followed when handling its labeled analogue. The primary routes of exposure in a laboratory setting are inhalation of aerosols, accidental ingestion, and skin contact.[4][7] Adherence to the following personal protective equipment (PPE) and handling guidelines is not merely a regulatory requirement but a critical measure to protect yourself and your colleagues.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are fundamental to minimizing exposure risk. The following table summarizes the recommended PPE for handling Cyclosporin A-13C2,d4.

PPE ComponentSpecificationRationale
Hand Protection Chemically resistant gloves (Nitrile recommended)To prevent skin contact. Double-gloving is advised for enhanced protection, especially when preparing solutions.[8]
Eye Protection Safety glasses with side shields or splash gogglesTo protect the eyes from splashes or aerosols.[4]
Body Protection A lab coat or disposable gownTo protect the skin and clothing from contamination.[2][8]
Respiratory Protection Required when there is a risk of aerosol or dust generationAn air-purifying respirator with organic vapor and HEPA (P100) cartridges should be used. For large spills, a self-contained breathing apparatus (SCBA) may be necessary. All personnel requiring respirators must be fit-tested and trained in accordance with OSHA standards.

Safe Handling Workflow: From Receipt to Disposal

The following workflow provides a step-by-step guide for the safe handling of Cyclosporin A-13C2,d4.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep1 Don appropriate PPE prep2 Prepare work area in a certified chemical fume hood or biological safety cabinet prep1->prep2 prep3 Lay down absorbent bench paper prep2->prep3 handle1 Carefully weigh and prepare solutions, avoiding aerosol generation prep3->handle1 handle2 Clearly label all containers handle1->handle2 handle3 Wash hands thoroughly after handling handle2->handle3 clean1 Wipe down work surfaces with 70% ethanol (triple wipe method) handle3->clean1 clean2 Decontaminate reusable glassware (triple rinse with 70% ethanol) clean1->clean2 disp1 Collect all contaminated materials (gloves, bench paper, etc.) in a labeled hazardous waste container clean2->disp1 disp2 Dispose of unused Cyclosporin A as hazardous waste disp1->disp2 disp3 Follow all local, state, and federal regulations for hazardous waste disposal (typically incineration) disp2->disp3

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.